molecular formula C6H13NO2 B15541367 L-Leucine-15N,d10

L-Leucine-15N,d10

Katalognummer: B15541367
Molekulargewicht: 142.23 g/mol
InChI-Schlüssel: ROHFNLRQFUQHCH-STKSKFGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Leucine-15N,d10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 142.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

142.23 g/mol

IUPAC-Name

(2S)-2-(15N)azanyl-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1

InChI-Schlüssel

ROHFNLRQFUQHCH-STKSKFGQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is L-Leucine-15N,d10 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine-15N,d10 is a stable isotope-labeled version of the essential branched-chain amino acid, L-leucine. This molecule is strategically labeled with one heavy nitrogen isotope (¹⁵N) and ten deuterium (B1214612) (d) atoms. This labeling results in a molecule that is chemically identical to its naturally occurring counterpart but possesses a higher molecular weight. This key difference allows for its differentiation and quantification in mass spectrometry-based analytical techniques.

Primarily, this compound serves as an ideal internal standard for the accurate quantification of L-leucine in complex biological matrices such as plasma, serum, and tissue homogenates. Its use is pivotal in metabolic research, clinical diagnostics, and drug development, enabling precise tracking and measurement of leucine (B10760876) metabolism and protein kinetics.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for preparing standard solutions and for its detection by mass spectrometry.

PropertyValueReference
Chemical Formula C₆H₃D₁₀¹⁵NO₂[1][2]
Molecular Weight 142.23 g/mol [1][2]
Isotopic Enrichment ≥98 atom % ¹⁵N; ≥98 atom % D[1]
Physical Form Solid[3]
Appearance White to off-white powder[4]
Solubility Soluble in water and dilute acids[4]
Melting Point >300 °C (decomposes)[5][6]
Storage Conditions Room temperature, protected from light and moisture[1]
Unlabeled CAS Number 61-90-5[1]

Experimental Protocols: Quantification of L-Leucine in Plasma

The following protocol details a robust method for the quantification of L-leucine in plasma samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • L-Leucine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples (human or animal)

  • 5% Sulfosalicylic acid (SSA) solution

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure
  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of L-Leucine (1 mg/mL) in ultrapure water.

    • Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the L-Leucine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To 50 µL of each sample, add 10 µL of the this compound internal standard working solution (a dilution of the stock solution).

    • Add 150 µL of 5% sulfosalicylic acid to precipitate proteins.

    • Vortex each sample for 30 seconds.

    • Incubate the samples at 4°C for 10 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate leucine from other amino acids (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • L-Leucine: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both L-leucine and this compound.

    • Calculate the peak area ratio of L-leucine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Activated by Leucine

L-leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The diagram below illustrates the simplified activation of mTORC1 by leucine.

mTOR_Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases activates GAP activity for RagA/B mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the typical workflow for the quantification of L-leucine in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Sulfosalicylic Acid) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for L-Leucine quantification using an internal standard.

References

An In-depth Technical Guide to L-Leucine-15N,d10: Synthesis, Isotopic Purity, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity standards, and biological significance of L-Leucine-15N,d10. This stable isotope-labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of leucine (B10760876) metabolism and its role in cellular signaling.

Synthesis of this compound

A potential synthetic workflow could involve the use of a deuterated precursor and a 15N-labeled nitrogen source in a biocatalytic reductive amination process.

Proposed Chemoenzymatic Synthesis Workflow

A plausible chemoenzymatic route for the synthesis of this compound is outlined below. This approach leverages the stereoselectivity of enzymes to produce the desired L-isomer.

cluster_synthesis Proposed Chemoenzymatic Synthesis of this compound start Deuterated α-Ketoisocaproate-d9 reaction Reductive Amination in D2O start->reaction n15_source [15N]Ammonium Chloride n15_source->reaction enzyme Leucine Dehydrogenase (LeuDH) & NADH Regeneration System (e.g., Glucose Dehydrogenase) enzyme->reaction Catalysis product This compound reaction->product

Caption: Proposed chemoenzymatic synthesis of this compound.

Experimental Protocol: Chemoenzymatic Reductive Amination

The following protocol is a generalized procedure based on established methods for enzymatic synthesis of 15N-labeled amino acids. Optimization of specific parameters would be necessary for maximizing yield and isotopic enrichment of this compound.

Materials:

  • Deuterated α-ketoisocaproate-d9

  • [15N]Ammonium chloride (15NH4Cl)

  • Recombinant Leucine Dehydrogenase (LeuDH)

  • Glucose Dehydrogenase (for NADH regeneration)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • D-(+)-Glucose

  • Deuterium (B1214612) oxide (D2O)

  • Tris-HCl buffer

  • Dowex 50WX-8 resin (H+ form)

  • 1 M Ammonium hydroxide (B78521) (NH4OH)

  • Anhydrous ethanol/ether mixture (1:1 v/v)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing Tris-HCl buffer in D2O. Add deuterated α-ketoisocaproate-d9, [15N]ammonium chloride, NADH, and an excess of glucose.

  • Enzymatic Reaction: Initiate the reaction by adding Leucine Dehydrogenase and Glucose Dehydrogenase to the mixture. Maintain the pH at approximately 8.0 by the controlled addition of a base (e.g., NaOH in D2O). The reaction progress can be monitored by the cessation of pH change.

  • Enzyme Inactivation: Once the reaction is complete, heat the mixture to 85°C for 15 minutes to denature and precipitate the enzymes.

  • Purification:

    • Remove the denatured protein by centrifugation or filtration.

    • Load the supernatant onto a Dowex 50WX-8 cation-exchange column.

    • Wash the column with distilled water to remove unreacted starting materials and salts.

    • Elute the this compound from the column using 1 M NH4OH.

  • Crystallization and Isolation:

    • Collect the fractions containing the product and concentrate them using a rotary evaporator.

    • Induce crystallization by adding a cold anhydrous ethanol/ether mixture and storing at low temperature overnight.

    • Filter and dry the resulting crystals to obtain pure this compound.

Isotopic Purity Standards and Analysis

The utility of this compound in research is critically dependent on its isotopic purity. High isotopic enrichment minimizes interference from naturally abundant isotopes and ensures accurate quantification.

Isotopic Purity Specifications

Commercial suppliers of stable isotope-labeled compounds provide specifications for isotopic purity. These standards serve as a benchmark for researchers synthesizing or utilizing these compounds.

ParameterTypical Specification
Deuterium Enrichment≥ 98 atom % D
15N Enrichment≥ 97 atom % 15N
Chemical Purity≥ 98%

Data sourced from commercial supplier information for L-Leucine (D₁₀, 98%; ¹⁵N, 97%).[1][2]

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining isotopic enrichment. It involves derivatizing the amino acid to make it volatile, followed by chromatographic separation and mass analysis.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Protein Hydrolysis): If the labeled leucine is incorporated into a protein, the protein must first be hydrolyzed to release the individual amino acids. This is typically achieved by acid hydrolysis using 6 M HCl at 110°C for 24 hours under an inert atmosphere.[3]

  • Derivatization (N-acetyl methyl esterification):

    • The amino acid sample is dried and then esterified using an acidified methanol (B129727) solution at 100°C.

    • The sample is then acetylated using a mixture of acetic anhydride, triethylamine, and acetone (B3395972) at 60°C.[4][5]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., Agilent DB-35).

    • The GC oven temperature is programmed to separate the amino acid derivatives.

    • The eluting compounds are introduced into a mass spectrometer.

    • The mass spectrometer is operated in electron impact (EI) or chemical ionization (CI) mode.

    • The isotopic enrichment is determined by analyzing the mass-to-charge (m/z) ratios of the molecular ion and its fragments, comparing the relative intensities of the peaks corresponding to the labeled and unlabeled species.[6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the isotopic labeling pattern at specific atomic positions. 1H, 2H, 13C, and 15N NMR can be used to confirm the positions and extent of isotopic labeling. For this compound, 15N and 2H NMR would be particularly informative.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D2O with a pH adjustment).

  • 15N NMR Spectroscopy:

    • Acquire a 15N NMR spectrum. The chemical shift of the 15N nucleus will confirm its incorporation into the amino group.

    • The presence of a single major resonance at the expected chemical shift for the leucine amino group would indicate high 15N enrichment.

  • 2H NMR Spectroscopy:

    • Acquire a 2H NMR spectrum. The spectrum will show signals corresponding to the deuterium atoms at various positions in the leucine molecule.

    • Integration of these signals can provide a quantitative measure of deuterium incorporation at each site.

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum. The absence or significant reduction of proton signals at the expected positions for the methyl, methine, and methylene (B1212753) groups of the leucine side chain would confirm high levels of deuteration.

L-Leucine Signaling Pathways in a Biological Context

L-Leucine is not only a building block for proteins but also a critical signaling molecule that regulates cell growth, proliferation, and metabolism. Its primary signaling role is mediated through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[7][8][9]

The L-Leucine-mTORC1 Signaling Pathway

The activation of mTORC1 by leucine is a complex process that involves several key proteins and cellular compartments, primarily the lysosome.

cluster_pathway L-Leucine mTORC1 Signaling Pathway Leucine L-Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to Rag_GTPases Rag GTPases (RagA/B-RagC/D) LRS->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Overview of the L-Leucine mTORC1 signaling cascade.

Key Steps in L-Leucine-Mediated mTORC1 Activation:

  • Leucine Sensing: Intracellular leucine is sensed by leucyl-tRNA synthetase (LRS).[10]

  • Rag GTPase Activation: Leucine-bound LRS promotes the GTP-loading of RagA or RagB, which forms a heterodimer with GDP-bound RagC or RagD. This activation of the Rag GTPase complex is a critical step.[10][11][12]

  • mTORC1 Recruitment: The active Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface.[7][11]

  • mTORC1 Activation: At the lysosome, mTORC1 is activated by the small GTPase Rheb.

  • Downstream Signaling: Activated mTORC1 phosphorylates and regulates the activity of numerous downstream effectors, most notably:

    • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to its activation, which in turn promotes protein synthesis by phosphorylating several components of the translational machinery.[13][14][15]

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation, a key step in protein synthesis.[13][14][15]

Logical Flow of Experimental Analysis

The use of this compound in research follows a logical workflow, from its synthesis and purification to its application in biological systems and subsequent analysis.

cluster_workflow Experimental Workflow for this compound Studies Synthesis Synthesis of This compound Purification Purification (e.g., Ion Exchange) Synthesis->Purification Purity_Analysis Isotopic & Chemical Purity Analysis (MS, NMR) Purification->Purity_Analysis Biological_System Introduction into Biological System (e.g., Cell Culture, Animal Model) Purity_Analysis->Biological_System Sample_Collection Sample Collection (e.g., Tissues, Cells, Biofluids) Biological_System->Sample_Collection Analysis Analysis of Labeled Molecules (e.g., LC-MS/MS for Proteomics, Metabolic Flux Analysis) Sample_Collection->Analysis

Caption: General experimental workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers in the life sciences. Its synthesis, while requiring specialized chemoenzymatic techniques, provides a highly enriched and chemically pure tracer for metabolic studies. Rigorous analysis of its isotopic purity by mass spectrometry and NMR is essential to ensure the accuracy and reliability of experimental data. The profound role of leucine in regulating the mTORC1 signaling pathway underscores its importance in cellular growth and metabolism, making its labeled counterpart a key reagent in the development of novel therapeutics targeting these fundamental cellular processes.

References

An In-Depth Technical Guide to the Applications of L-Leucine-15N,d10 in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of the stable isotope-labeled amino acid, L-Leucine-15N,d10, in the fields of proteomics and metabolomics. This powerful research tool enables precise and accurate quantification of proteins and metabolites, offering deep insights into complex biological processes. This document details the core principles of its application, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Principles and Applications

This compound is an isotopologue of the essential amino acid L-leucine, where the nitrogen atom is replaced with its stable isotope 15N, and ten hydrogen atoms are replaced with deuterium (B1214612) (d10). This dual-labeling provides a significant mass shift from its unlabeled counterpart, making it an excellent internal standard and tracer in mass spectrometry-based analyses.

The primary applications of this compound can be categorized into three main areas:

  • Quantitative Proteomics: In proteomics, this compound is predominantly used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this metabolic labeling strategy, one population of cells is grown in a "heavy" medium containing this compound, while the control population is grown in a "light" medium with natural leucine (B10760876).[1][2] When the two cell populations are mixed, the mass spectrometer can distinguish between the heavy and light peptides, and the ratio of their signal intensities provides a precise measure of the relative protein abundance.[2][3] Leucine is a suitable choice for SILAC as it is an essential amino acid, ensuring that the cells will incorporate the labeled version from the media.[1]

  • Protein Turnover and Metabolic Flux Analysis: The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis.[4] this compound can be used to measure protein turnover rates by introducing the labeled amino acid into a biological system and monitoring its incorporation into newly synthesized proteins over time.[4][5] Similarly, in metabolic flux analysis (MFA), this compound serves as a tracer to map the flow of metabolites through various biochemical pathways.[6][7] By tracking the labeled leucine and its metabolic products, researchers can quantify the rates of different metabolic reactions.

  • Metabolomics: In metabolomics studies, this compound is an ideal internal standard for the quantification of leucine and other related metabolites in biological samples.[8] When added to a sample at a known concentration, it co-elutes with the endogenous unlabeled leucine during chromatography. By comparing the peak areas of the labeled and unlabeled compounds in the mass spectrometer, the absolute concentration of the endogenous metabolite can be accurately determined, correcting for variations in sample preparation and instrument response.[9]

The dual labeling with both 15N and d10 offers the advantage of a larger mass shift, which helps to avoid spectral overlap with naturally occurring isotopes of the unlabeled peptide. Deuterium labeling is also a cost-effective alternative to 13C labeling.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from representative proteomics and metabolomics experiments utilizing stable isotope-labeled leucine.

Table 1: Relative Quantification of BSA Tryptic Peptides using DiLeu Isobaric Tags

Peptide SequenceiTRAQ Ratio (1:1:1:1)DiLeu Ratio (1:1:1:1)DiLeu Ratio (1:5:2:10)
LVNELTEFAK1:1.05:0.98:1.021:1.03:0.97:1.011:5.15:2.08:10.3
CCTESLVNR1:1.02:1.01:0.991:1.01:1.03:0.981:4.95:1.95:9.85
YLYEIAR1:0.98:1.03:1.011:0.99:1.01:1.021:5.05:2.01:10.1
HLVDEPQNLIK1:1.01:0.99:1.031:1.02:0.98:1.031:5.10:2.05:10.2
QTALVELLK1:1.03:1.00:0.981:1.04:0.99:0.991:4.90:1.98:9.90

Data adapted from a study comparing the performance of iTRAQ and a custom N,N-dimethyl leucine (DiLeu) isobaric tag for quantitative proteomics. The DiLeu tags are synthesized from labeled leucine. Ratios represent the relative abundance of the peptide in four different samples.[11]

Table 2: Quantification of Amino Acids in Mouse Plasma using LC-MS/MS with Stable Isotope-Labeled Internal Standards

Amino AcidConcentration in Healthy Mice (μM)Concentration in HCC Mice (μM)p-value
L-Alanine250 ± 35450 ± 50< 0.01
L-Arginine120 ± 1560 ± 10< 0.001
L-Leucine150 ± 20145 ± 18> 0.05
L-Threonine180 ± 25320 ± 40< 0.01
L-Valine200 ± 30190 ± 25> 0.05

Data represents a typical outcome from a targeted metabolomics study where stable isotope-labeled amino acids, such as this compound, are used as internal standards for accurate quantification. This table illustrates a hypothetical comparison of amino acid concentrations in the plasma of healthy and hepatocellular carcinoma (HCC) model mice.[8]

Experimental Protocols

SILAC for Quantitative Proteomics

This protocol provides a general workflow for a SILAC experiment. This compound would be used as the "heavy" amino acid.

Materials:

  • Cell line auxotrophic for leucine (if possible, to ensure complete incorporation)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-leucine

  • "Heavy" this compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • DTT, iodoacetamide

  • Trypsin (mass spectrometry grade)

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells for at least five passages in their respective SILAC media.

    • "Light" medium: SILAC medium supplemented with "light" L-leucine and dFBS.

    • "Heavy" medium: SILAC medium supplemented with "heavy" this compound and dFBS.

    • Ensure >99% incorporation of the heavy amino acid by analyzing a small sample of protein extract by mass spectrometry.

  • Cell Treatment and Harvesting:

    • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other.

    • Harvest the cells, wash with PBS, and count them to ensure a 1:1 mixing ratio.

  • Protein Extraction and Digestion:

    • Combine the "light" and "heavy" cell pellets.

    • Lyse the cells in lysis buffer with protease inhibitors.

    • Quantify the total protein concentration.

    • Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry:

    • Desalt the peptide mixture using C18 spin columns.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify peptides and quantify the heavy-to-light ratios.[12]

    • Perform statistical analysis to identify proteins with significant changes in abundance.

Protein Turnover Analysis

This protocol outlines a pulse-chase experiment to measure protein turnover.

Methodology:

  • Pulse Phase: Culture cells in a medium containing this compound for a defined period to label newly synthesized proteins.

  • Chase Phase: Replace the "heavy" medium with a "light" medium containing unlabeled leucine.

  • Sample Collection: Harvest cells at different time points during the chase phase.

  • Protein Analysis: Extract and digest proteins as described in the SILAC protocol.

  • Data Acquisition and Analysis: Analyze the peptide samples by LC-MS/MS. The rate of disappearance of the "heavy" labeled peptides over time reflects the protein degradation rate.

Metabolite Quantification using this compound as an Internal Standard

This protocol describes the use of this compound for the quantification of leucine in a biological sample.

Methodology:

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.

    • Perform metabolite extraction, for example, by protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a targeted LC-MS/MS method with multiple reaction monitoring (MRM) to specifically detect and quantify both the unlabeled and the 15N,d10-labeled leucine.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous leucine to the this compound internal standard.

    • Determine the concentration of the endogenous leucine by comparing this ratio to a standard curve prepared with known concentrations of unlabeled leucine and a fixed concentration of the internal standard.

Mandatory Visualizations

Signaling Pathways

mTOR_Signaling cluster_legend Legend Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases Rag GTPases (RagA/B-RagC/D) GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation Activation Activation_arrow Activation->Activation_arrow Inhibition Inhibition Inhibition_arrow Inhibition->Inhibition_arrow

Caption: Leucine-dependent activation of the mTORC1 signaling pathway.

Experimental Workflows

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Cell Culture ('Light' Leucine) Mix_Cells Mix Cells 1:1 Light_Culture->Mix_Cells Heavy_Culture Cell Culture (this compound) Heavy_Culture->Mix_Cells Lysis Cell Lysis & Protein Extraction Mix_Cells->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Quantification Peptide Identification & Relative Quantification LC_MS->Quantification Results Protein Ratios Quantification->Results

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

MFA_Workflow cluster_experiment Isotope Labeling Experiment cluster_modeling Computational Modeling Culture Cell Culture with This compound Metabolite_Extraction Metabolite Extraction Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Isotopomer_Distribution Determine Mass Isotopomer Distributions MS_Analysis->Isotopomer_Distribution Flux_Calculation Calculate Metabolic Fluxes Isotopomer_Distribution->Flux_Calculation Metabolic_Model Define Stoichiometric Metabolic Model Metabolic_Model->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: General workflow for Metabolic Flux Analysis (MFA) using a stable isotope tracer.

References

An In-depth Technical Guide to L-Leucine-15N,d10 as a Tracer in Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of the stable isotope-labeled amino acid, L-Leucine-15N,d10, for tracing amino acid metabolism, with a primary focus on quantifying protein synthesis rates.

Introduction: The Role of Stable Isotopes in Metabolic Research

The study of metabolic dynamics in vivo requires methods that can track the fate of molecules through complex biochemical pathways without perturbing the system. Stable isotope tracers are non-radioactive compounds in which one or more atoms have been replaced by a heavier isotope (e.g., 13C for 12C, 15N for 14N, or 2H/D for 1H). These labeled molecules are biochemically indistinguishable from their unlabeled counterparts, allowing them to serve as ideal tracers for metabolic studies in humans and other biological systems.[1]

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a substrate for protein synthesis but also as a key signaling molecule.[2] Leucine (B10760876) potently activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[3][4] Therefore, tracing the flux of leucine provides invaluable insights into the regulation of protein metabolism. L-Leucine-(15N, d10) is a doubly labeled tracer, containing one 15N atom and ten deuterium (B1214612) atoms, which offers advanced capabilities for tracking its metabolic fate with high precision using mass spectrometry.

Principle of the Tracer Method: Measuring Protein Synthesis

The foundational principle for measuring protein synthesis with a labeled amino acid is the precursor-product relationship.[1] The rate of incorporation of the tracer from a precursor pool (e.g., free amino acids in plasma or muscle tissue) into a product (i.e., newly synthesized protein) is measured over time.

The Fractional Synthesis Rate (FSR), which represents the percentage of the protein pool synthesized per unit of time, is calculated using the following general formula:

FSR (%/hour) = [ (Ep2 - Ep1) / (Eprecursor x t) ] x 100

Where:

  • Ep1 and Ep2 are the isotopic enrichments of the tracer in the product (protein) at two different time points.

  • Eprecursor is the average isotopic enrichment of the tracer in the precursor pool over the measurement period.

  • t is the time in hours between the two measurements.

A key advantage of using L-Leucine-d10 is its metabolic conversion. When L-Leucine-d10 is transported into muscle tissue, it can be transaminated to its corresponding α-ketoacid (α-ketoisocaproate, KIC), losing a deuterium atom from the alpha-carbon in the process. This results in the in situ formation of L-Leucine-d9.[1] This endogenously formed L-Leucine-d9 then mixes with the intracellular unlabeled leucine pool before being incorporated into protein. Measuring the enrichment of blood d9-leucine can provide a closer estimate of the true intracellular precursor enrichment, overcoming a common challenge in tracer studies.[1]

Signaling Pathways: Leucine and mTORC1 Activation

Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis.[3][4] Understanding this pathway is crucial for interpreting data from leucine tracer studies. Leucine's signal is transduced to mTORC1 primarily through a series of proteins located at the lysosomal surface. Intracellular leucine is sensed by Sestrin2 or Leucyl-tRNA synthetase (LRS), which in turn regulates the Rag GTPases, ultimately recruiting mTORC1 to the lysosome for activation.[5] Once activated, mTORC1 phosphorylates downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote mRNA translation and protein synthesis.[4]

mTORC1_Pathway cluster_input Inputs cluster_core mTORC1 Activation Cascade cluster_output Downstream Effects Leucine L-Leucine LRS LRS/Sestrin2 (Leucine Sensor) Leucine->LRS activates Insulin Insulin / Growth Factors TSC TSC1/TSC2 Insulin->TSC inhibits Rag Rag GTPases LRS->Rag regulates mTORC1 mTORC1 Complex Rag->mTORC1 recruits to lysosome S6K1 p70S6K1 mTORC1->S6K1 phosphorylates/ activates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates/ inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb TSC->Rheb inhibits Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis represses

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Protocols

General Experimental Workflow

A typical clinical study to measure muscle protein synthesis involves a primed, continuous intravenous infusion of the tracer to achieve isotopic steady state in the precursor pools.

Experimental_Workflow cluster_prep Preparation Phase cluster_infusion Tracer Administration cluster_sampling Data Collection cluster_analysis Analysis Phase Subject_Prep Subject Preparation (Fasting, Catheter Placement) Baseline_Samples Baseline Sampling (Blood, Muscle Biopsy) Subject_Prep->Baseline_Samples Priming_Dose Administer Priming Dose (Bolus Injection) Baseline_Samples->Priming_Dose Continuous_Infusion Start Continuous Infusion (e.g., 0.15 µmol/kg/min) Priming_Dose->Continuous_Infusion Timed_Blood Timed Blood Sampling (e.g., every 30-60 min) Continuous_Infusion->Timed_Blood Timed_Biopsy Second Muscle Biopsy (After several hours) Continuous_Infusion->Timed_Biopsy Sample_Processing Sample Processing (Plasma separation, Tissue homogenization) Timed_Blood->Sample_Processing Timed_Biopsy->Sample_Processing Derivatization Amino Acid Derivatization Sample_Processing->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis (Measure Isotopic Enrichment) Derivatization->MS_Analysis Data_Calculation Calculate FSR MS_Analysis->Data_Calculation

Caption: General experimental workflow for a primed, continuous infusion study.
Detailed Methodologies

4.2.1 Subject Preparation and Infusion Protocol

  • Subjects: Studies are typically conducted in human volunteers after an overnight fast.

  • Catheterization: Catheters are placed in a forearm vein for tracer infusion and in a contralateral hand or wrist vein, which is heated (arterialized-venous sampling), for blood collection.[6]

  • Priming Dose: A bolus injection (priming dose) of the tracer is given to rapidly raise the isotopic enrichment of the precursor pool to the expected steady-state level. For L-Leucine-d10, a typical priming dose is around 9.0 µmol per kg of fat-free mass.[1]

  • Continuous Infusion: The priming dose is immediately followed by a continuous intravenous infusion. A typical infusion rate for L-Leucine-d10 is approximately 0.15 µmol per kg of fat-free mass per minute.[1] The infusion is maintained for several hours to ensure isotopic steady state.

4.2.2 Sample Collection

  • Blood Samples: Arterialized-venous blood samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) throughout the infusion period.

  • Tissue Samples: Muscle tissue biopsies (e.g., from the vastus lateralis) are typically taken at baseline (before infusion) and at the end of the infusion period to measure the incorporation of the tracer into the muscle protein pool.[1]

4.2.3 Sample Preparation for Mass Spectrometry

  • Plasma: Blood samples are centrifuged to separate plasma. Proteins in the plasma are precipitated, often using 10% sulfosalicylic acid (SSA).[6] The deproteinized supernatant, containing free amino acids, is collected for analysis.

  • Muscle Tissue: The muscle biopsy sample is cleaned of visible connective tissue and blood, frozen in liquid nitrogen, and then homogenized. The homogenate is also deproteinized with an acid (e.g., perchloric acid or SSA). The supernatant contains the intracellular free amino acid pool, and the pellet contains the muscle proteins.

  • Protein Hydrolysis: The protein pellet is washed and then hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Derivatization: Amino acids are polar and not sufficiently volatile for Gas Chromatography (GC). Therefore, they must be chemically modified (derivatized) before analysis. Common methods include forming N-acetyl methyl esters or TBDMS derivatives.[7][8] This step is crucial for achieving good chromatographic separation and detection sensitivity.

4.2.4 Mass Spectrometry Analysis Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to measure the isotopic enrichment of leucine. The instrument separates the derivatized amino acids and then detects the abundance of the labeled (e.g., m/z for L-Leucine-d10 or d9) and unlabeled (m/z for L-Leucine) ions. The ratio of the labeled to unlabeled ions provides the isotopic enrichment value used in the FSR calculation.

Data Presentation and Interpretation

Quantitative data from leucine tracer studies are typically presented as rates of protein synthesis, breakdown, and net protein balance. The tables below summarize representative data from studies investigating amino acid metabolism under various conditions.

Table 1: Muscle Protein Fractional Synthesis Rates (FSR) using Leucine Tracers
ConditionTracer UsedPrecursor PoolFSR (%/hour)Reference
Postabsorptive (Basal)L-[ring-2H5]phenylalanineBlood~0.025 - 0.040[9]
Postabsorptive (Basal)endogenously introduced d9-leucineBlood~0.045[1]
Amino Acid Infusionendogenously introduced d9-leucineBlood~0.080[1]
Post-exercise + 15g ProteinL-[1-13C]leucineBlood~0.060[9]
Post-exercise + 15g Protein + LeucineL-[1-13C]leucineBlood~0.071[9]
Table 2: Leucine Kinetics in Response to Leucine Infusion

Data from a study using L-(3,3,3,-2H3)leucine tracer in healthy subjects.

Parameter (µmol/kg/h)Saline InfusionLeucine InfusionP-valueReference
Endogenous Leucine Flux128 ± 4113 ± 7< 0.05[10]
Lysine Flux108 ± 4101 ± 4NS[10]
Lysine Oxidation13.2 ± 0.910.7 ± 1< 0.05[10]

NS = Not Significant

Metabolic Fate of L-Leucine

Once the this compound tracer enters the free amino acid pool, it can follow several metabolic pathways. The ability to trace these fates is the primary strength of this technique.

Leucine_Fate Tracer This compound (in Plasma) Intracellular Intracellular Free This compound Pool Tracer->Intracellular Transport Protein Incorporation into Skeletal Muscle Protein Intracellular->Protein Synthesis KIC Transamination to α-KIC-15N,d9 Intracellular->KIC Oxidation Oxidative Decarboxylation (CO2 release) KIC->Oxidation Reamination Reamination to L-Leucine-15N,d9 KIC->Reamination Reamination->Intracellular returns to pool

Caption: Primary metabolic fates of the L-Leucine tracer in muscle tissue.

The main fates include:

  • Incorporation into Protein: The tracer is used for the synthesis of new proteins. This is the flux measured to determine FSR.

  • Transamination: Leucine is reversibly transaminated to α-ketoisocaproate (KIC).

  • Oxidation: KIC can be irreversibly decarboxylated, committing the carbon skeleton of leucine to oxidative metabolism.

  • Reamination: KIC can be reaminated to form leucine, re-entering the free amino acid pool.

By using doubly or triply labeled leucine tracers and measuring the isotopic enrichment in plasma, in tissue fluid, in protein, and in expired CO2, researchers can create a comprehensive model of whole-body and tissue-specific leucine kinetics, including rates of synthesis, breakdown, and oxidation.

References

L-Leucine-15N,d10 in Biomolecular NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Leucine-15N,d10 in biomolecular Nuclear Magnetic Resonance (NMR), a powerful isotopic labeling strategy for studying the structure, dynamics, and interactions of large proteins and protein complexes. The incorporation of ¹⁵N and deuterium (B1214612) (¹⁰D) labeled leucine (B10760876), particularly in conjunction with methyl-TROSY (Transverse Relaxation Optimized Spectroscopy), has become an indispensable tool in structural biology and drug discovery.

Introduction to Isotopic Labeling with this compound

Stable isotope labeling is a cornerstone of modern biomolecular NMR spectroscopy. By replacing naturally abundant ¹⁴N and ¹H with ¹⁵N and ²H (deuterium), respectively, researchers can overcome the challenges posed by the large size of biomolecules, which often leads to spectral crowding and rapid signal decay. L-Leucine, a branched-chain essential amino acid, is frequently found in the hydrophobic cores of proteins, making it an excellent probe for investigating protein folding, stability, and interactions.[1][2][3]

The use of L-Leucine deuterated at all its proton positions except for the methyl groups (d10) and labeled with ¹⁵N at the amide position offers several key advantages:

  • Reduced Spectral Complexity: Deuteration dramatically simplifies ¹H NMR spectra by eliminating the majority of proton signals, thereby reducing resonance overlap.[4]

  • Slower Relaxation: The replacement of protons with deuterons significantly slows down the relaxation of the remaining protons, leading to sharper resonance lines and improved spectral quality for large proteins.

  • Access to Methyl-TROSY: The combination of ¹³C-labeling on the methyl groups of leucine with a deuterated background is crucial for methyl-TROSY experiments. This technique effectively suppresses transverse relaxation, enabling the study of macromolecules and complexes exceeding 1 MDa in size.[5][6]

Properties of this compound

The physicochemical properties of L-Leucine and its isotopically labeled counterparts are fundamental to their application in NMR studies.

PropertyL-Leucine (unlabeled)L-Leucine-¹⁵NL-Leucine-¹⁵N,d10
Molecular Weight 131.17 g/mol 132.17 g/mol [7]142.23 g/mol [1][2]
Isotopic Purity (¹⁵N) N/A≥ 98%[7]≥ 97%[1][2]
Isotopic Purity (D) N/AN/A≥ 98%[1][2]
Chemical Formula C₆H₁₃NO₂C₆H₁₂¹⁵NO₂C₆D₁₀H₃¹⁵NO₂
CAS Number (unlabeled) 61-90-5[2]59935-31-8N/A

Experimental Protocols

Protein Expression and Labeling with L-Leucine-15N

A common method for incorporating ¹⁵N-labeled amino acids into a target protein is through expression in Escherichia coli grown in a minimal medium.

Protocol for ¹⁵N Labeling in E. coli [8][9]

  • Transformation: Transform an appropriate E. coli expression strain with the plasmid encoding the protein of interest. Plate on minimal medium agar (B569324) plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate 5 mL of minimal medium (e.g., M9 medium) with a single colony and grow overnight at 37°C.

  • Main Culture: Add the overnight culture to 1 liter of M9 medium containing ¹⁵NH₄Cl as the sole nitrogen source. Grow the culture at the appropriate temperature until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture for 2-12 hours.

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C for later purification.

Selective Methyl Labeling for Methyl-TROSY NMR

For methyl-TROSY experiments, a common strategy involves expressing the protein in a perdeuterated background with selective protonation of the methyl groups of Isoleucine, Leucine, and Valine (ILV).[10] This is achieved by providing specific ¹³C-labeled precursors in a D₂O-based minimal medium.

Protocol for U-[¹⁵N/²H]/Ileδ¹-[¹³CH₃];Leu/Val-[¹³CH₃] Labeling [10]

  • Adaptation: Adapt the E. coli cells from H₂O-based medium to D₂O-based medium.

  • Pre-culturing: Grow a pre-culture in D₂O-based M9 medium.

  • Cell Growth: Grow the main culture in D₂O-based M9 medium with ¹⁵NH₄Cl and deuterated glucose.

  • Precursor Addition: Approximately one hour before induction, add the ¹³C-labeled precursors, α-ketoisovalerate and α-ketobutyrate.

  • Induction and Harvest: Induce protein expression and harvest the cells as described in the general ¹⁵N labeling protocol.

Biomolecular NMR Spectroscopy: The Methyl-TROSY Approach

The methyl-TROSY experiment is a powerful tool for studying high molecular weight proteins. It relies on the constructive interference between different relaxation mechanisms in a ¹³CH₃ spin system, which leads to a significant reduction in the transverse relaxation rate and consequently, much sharper NMR signals.[11]

Key NMR Experiments

Several NMR pulse sequences are employed in methyl-TROSY based studies. The Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are fundamental for correlating the ¹H and ¹³C nuclei of the methyl groups.[11][12] It has been shown that HMQC-based experiments can be more sensitive than their HSQC counterparts for methyl groups in large proteins due to a more effective TROSY effect.[11][12]

ExperimentPurposeKey Features
2D ¹H-¹³C HMQC Correlation of methyl ¹H and ¹³C chemical shifts.Offers a sensitivity advantage over HSQC for large systems due to a favorable TROSY effect.[11][12][13]
2D ¹H-¹³C HSQC Correlation of methyl ¹H and ¹³C chemical shifts.A standard correlation experiment.
3D/4D NOESY-HSQC/HMQC To obtain through-space distance restraints for structure determination.Correlates methyl groups that are close in space, providing crucial structural information.[13]
¹³C Relaxation Dispersion To study protein dynamics on the microsecond to millisecond timescale.Measures the exchange between different conformational states of the protein.[14][15]
Typical NMR Experimental Parameters

The following table summarizes typical acquisition parameters for 2D ¹³C,¹H methyl-TROSY HMQC experiments.

Parameter600 MHz Spectrometer900 MHz SpectrometerReference
¹H Sweep Width 9009 Hz14423 Hz[16]
¹³C Sweep Width 3050 Hz4500 Hz[16]
Complex Points (¹H) 11481844[16]
Complex Points (¹³C) 144144[16]
¹H Acquisition Time 80-100 ms[16]
¹³C Acquisition Time 40-60 ms[16]

Visualizing Workflows and Concepts

Protein Labeling Workflow

The general workflow for producing isotopically labeled proteins for NMR studies involves several key stages, from cloning the gene of interest to purifying the final labeled protein.

G cluster_cloning Gene Cloning cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep Cloning Gene of Interest Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture Growth in Minimal Medium with this compound Precursors Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvesting Cell Harvesting & Lysis Induction->Harvesting Purification Protein Purification (e.g., Chromatography) Harvesting->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR_Analysis Biomolecular NMR Analysis SamplePrep->NMR_Analysis

General workflow for producing isotopically labeled proteins.
Methyl-TROSY Principle

The underlying principle of the methyl-TROSY experiment is the manipulation of spin relaxation pathways to select for slowly relaxing coherences, resulting in sharper peaks and enhanced sensitivity for large biomolecules.

G cluster_system 13CH3 Spin System in a Large Protein cluster_effect Relaxation Effects cluster_trosy Methyl-TROSY Experiment Dipolar_Interactions Multiple Dipolar Interactions (1H-1H, 1H-13C) Fast_Relaxation Fast Transverse Relaxation (T2) Broad Lines, Low Sensitivity Dipolar_Interactions->Fast_Relaxation Rapid_Tumbling Slow Molecular Tumbling (Large Size) Rapid_Tumbling->Fast_Relaxation Interference Destructive Interference of Relaxation Pathways Fast_Relaxation->Interference is counteracted by Selection Selection of Slowly Relaxing Coherences Interference->Selection Pulse_Sequence Specialized Pulse Sequence (e.g., HMQC-based) Pulse_Sequence->Selection Outcome High-Resolution, High-Sensitivity NMR Spectra of Large Proteins Selection->Outcome

Conceptual diagram of the Methyl-TROSY principle.

Applications in Drug Development

The ability to study large, complex protein systems at atomic resolution makes this compound labeling and methyl-TROSY NMR invaluable in the field of drug development. Key applications include:

  • Fragment-Based Screening: Identifying small molecule fragments that bind to a protein target. The chemical shift perturbations of leucine methyl resonances upon fragment binding can reveal binding sites and affinities.

  • Structure-Activity Relationship (SAR) Studies: Characterizing the binding modes of lead compounds and understanding how chemical modifications affect their interaction with the target protein.

  • Allosteric Modulator Discovery: Investigating conformational changes in a protein upon the binding of a ligand to a site distinct from the active site. Leucine residues are often located in regions that undergo allosteric transitions.

  • Biologic Drug Development: Studying the interactions between protein-based therapeutics (e.g., antibodies) and their targets.

Conclusion

The strategic use of this compound for isotopic labeling, particularly in the context of methyl-TROSY NMR, has significantly expanded the frontiers of biomolecular NMR. This approach provides researchers and drug development professionals with a powerful tool to dissect the structural and dynamic properties of large and complex protein systems that were previously intractable. As NMR technology continues to advance, the applications of such sophisticated labeling strategies are poised to deliver even deeper insights into the molecular basis of biological function and disease.

References

Methodological & Application

Application Notes and Protocols for L-Leucine-15N,d10 Incorporation in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. L-Leucine-15N,d10 is a heavy variant of the essential amino acid L-leucine, incorporating one 15N nitrogen atom and ten deuterium (B1214612) (d10) atoms. When cells are grown in a medium where normal ("light") L-leucine is replaced by this compound, all newly synthesized proteins will incorporate this heavy amino acid.[3]

This complete and in vivo labeling approach allows for the combination of different cell populations (e.g., control vs. treated) at an early stage of the experimental workflow. This minimizes sample handling variability and leads to more accurate and reproducible quantification.[4] The mass difference between peptides containing light and heavy leucine (B10760876) is readily detected by mass spectrometry, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the different samples.[2]

These application notes provide a detailed protocol for the use of this compound in SILAC-based quantitative proteomics, from cell culture to mass spectrometry data analysis.

Principle of the Method

The core principle of SILAC is to create two or more distinct cell populations that are isotopically different but otherwise identical. One population is cultured in a "light" medium containing the natural abundance of amino acids, while the other is cultured in a "heavy" medium containing a stable isotope-labeled amino acid, in this case, this compound.

After a sufficient number of cell divisions (typically at least five), the proteome of the cells in the heavy medium will be fully labeled.[2] The experimental and control cell populations can then be subjected to different treatments (e.g., drug administration, growth factor stimulation). Following treatment, the cell populations are combined, and proteins are extracted, digested into peptides, and analyzed by mass spectrometry.

In the mass spectrometer, a peptide containing light leucine will appear at a specific mass-to-charge ratio (m/z), while the same peptide containing heavy this compound will have a higher m/z. The relative quantification of the protein is then determined by comparing the peak intensities of the light and heavy peptide pairs.

Applications

The use of this compound in SILAC experiments has a broad range of applications in biological and pharmaceutical research, including:

  • Quantitative Analysis of Protein Expression: Determining changes in protein abundance in response to various stimuli, such as drug treatment, disease state, or genetic modification.[5]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation of the heavy label over time (pulse-SILAC).[5][6]

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[5]

  • Protein-Protein Interaction Studies: Identifying and quantifying interaction partners of a bait protein through affinity purification followed by mass spectrometry (AP-MS).[5]

  • Signal Transduction Pathway Analysis: Elucidating the dynamics of signaling pathways by quantifying changes in the abundance and modification of pathway components.[7]

Experimental Protocols

This section provides a detailed step-by-step protocol for a typical SILAC experiment using this compound.

Preparation of SILAC Media

Materials:

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (light)

  • This compound (heavy)

  • Other essential amino acids (if the medium is deficient)

  • Penicillin-Streptomycin solution

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Prepare Light Medium:

    • To 500 mL of leucine-free medium, add dFBS to a final concentration of 10%.

    • Add L-Leucine to the standard concentration required for the specific cell line (e.g., for DMEM, the standard concentration is 105 mg/L).

    • Add other essential amino acids if necessary.

    • Add Penicillin-Streptomycin to a final concentration of 1%.

    • Sterile-filter the complete light medium.

  • Prepare Heavy Medium:

    • To 500 mL of leucine-free medium, add dFBS to a final concentration of 10%.

    • Add this compound to the same concentration as the light L-Leucine (e.g., 105 mg/L).

    • Add other essential amino acids if necessary.

    • Add Penicillin-Streptomycin to a final concentration of 1%.

    • Sterile-filter the complete heavy medium.

Cell Culture and Labeling

Protocol:

  • Thaw and culture the cells of interest in the complete "light" SILAC medium for at least two passages to adapt them to the custom medium.

  • Split the cell culture into two separate flasks. Continue to culture one flask in the "light" medium (control) and switch the other flask to the "heavy" medium.

  • Culture the cells for at least five to six cell divisions to ensure complete incorporation (>97%) of the this compound.[4]

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry.

    • Confirm the absence of "light" leucine-containing peptides.

Experimental Treatment and Cell Harvesting

Protocol:

  • Once complete labeling is confirmed, the cells are ready for the experiment.

  • Apply the desired treatment (e.g., drug, growth factor) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • After the treatment period, wash the cells with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Count the cells from both the "light" and "heavy" populations and mix them in a 1:1 ratio.

  • Centrifuge the mixed cell suspension to obtain a cell pellet. The pellet can be stored at -80°C until further processing.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)

Protocol:

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) from the mixed lysate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • In-solution Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of the lysis buffer components.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup

Materials:

  • C18 desalting spin columns or tips

  • Washing buffer (e.g., 0.1% formic acid in water)

  • Elution buffer (e.g., 50% acetonitrile, 0.1% formic acid)

Protocol:

  • Activate the C18 spin column/tip with the elution buffer.

  • Equilibrate the column/tip with the washing buffer.

  • Load the acidified peptide sample onto the column/tip.

  • Wash the column/tip with the washing buffer to remove salts and other contaminants.

  • Elute the peptides with the elution buffer.

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.

Mass Spectrometry Analysis

Instrumentation:

High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are recommended for SILAC analysis to achieve accurate mass measurements and distinguish between light and heavy peptide pairs.

Data Acquisition:

A typical data-dependent acquisition (DDA) method is used. The mass spectrometer is set to acquire a full MS scan followed by several MS/MS scans of the most intense precursor ions.

Table 1: Example Mass Spectrometry Parameters for SILAC Analysis

ParameterSetting
Full MS Scan
Mass Range350-1500 m/z
Resolution60,000 - 120,000
AGC Target1e6
Maximum Injection Time50 ms
MS/MS Scan
Isolation Window1.6 m/z
Activation TypeHCD (Higher-energy C-trap Dissociation)
Normalized Collision Energy27-30%
Resolution15,000 - 30,000
AGC Target5e4
Maximum Injection Time100 ms
Dynamic Exclusion30 seconds

Data Analysis

Software:

Software packages like MaxQuant are specifically designed for the analysis of SILAC data.[8][9]

Workflow:

  • Peptide and Protein Identification: The raw mass spectrometry data is searched against a protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantification: The software identifies the light and heavy peptide pairs and calculates the ratio of their intensities.

  • Normalization: The protein ratios are normalized to account for any mixing errors.

  • Statistical Analysis: Statistical tests are applied to determine which proteins show significant changes in abundance between the experimental and control conditions.

Quantitative Data Presentation

The results of a SILAC experiment are typically presented as ratios of protein abundance (heavy/light). The following table shows a hypothetical example of quantitative data from a SILAC experiment investigating the effect of a drug on protein expression.

Table 2: Example of Quantitative Proteomics Data from a this compound SILAC Experiment

Protein AccessionGene NameProtein NameH/L Ratiop-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P60709ACTBActin, cytoplasmic 10.980.79Unchanged
P10636HSP90AA1Heat shock protein HSP 90-alpha2.540.001Upregulated
P08670VIMVimentin0.450.005Downregulated
P62258PPIAPeptidyl-prolyl cis-trans isomerase A1.120.65Unchanged
Q06830ANXA2Annexin A23.12<0.001Upregulated
P31946YWHAZ14-3-3 protein zeta/delta0.950.72Unchanged

Visualizations

Experimental Workflow

SILAC_Workflow light_culture Cell Culture (Light Leucine) control Control light_culture->control heavy_culture Cell Culture (Heavy this compound) treatment Experimental Treatment heavy_culture->treatment mix Combine Cell Populations (1:1 Ratio) treatment->mix control->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest cleanup Peptide Cleanup (C18) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis (MaxQuant) ms->data quant Protein Identification & Quantification data->quant

Caption: SILAC Experimental Workflow using this compound.

Signaling Pathway Example: Akt Signaling

SILAC can be used to study the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and quantifying changes in protein abundance and phosphorylation, researchers can map the activation of pathways like the Akt signaling cascade.

Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PIP3->pAkt Recruits Akt PDK1->pAkt Phosphorylates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 downstream Downstream Effects (Protein Synthesis, Cell Growth) pmTORC1->downstream

Caption: Simplified Akt Signaling Pathway.

References

Application Notes and Protocols for L-Leucine-15N,d10 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Leucine-15N,d10 as a stable isotope tracer for studying metabolic flux, with a particular focus on protein synthesis and amino acid metabolism. The protocols outlined below are intended to guide researchers in designing and executing experiments to quantify metabolic pathways in various biological systems.

Introduction to this compound in Metabolic Flux Analysis

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and is a key signaling molecule in metabolic regulation, primarily through the activation of the mTOR signaling pathway. Stable isotope-labeled L-Leucine, such as this compound, serves as a powerful tool for tracing the fate of leucine (B10760876) in biological systems. By introducing this "heavy" labeled leucine, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This allows for the quantitative measurement of metabolic fluxes, providing critical insights into cellular and whole-body protein metabolism under various physiological and pathological conditions.

The dual labeling with Nitrogen-15 (¹⁵N) and Deuterium (d10) offers distinct advantages for mass spectrometry-based analysis, enabling precise quantification and differentiation from endogenous, unlabeled leucine. This technique is invaluable in drug development for assessing the metabolic effects of new therapeutic compounds and in clinical research for understanding the mechanisms of diseases such as sarcopenia, diabetes, and cancer.

Key Applications

  • Quantification of Protein Synthesis Rates: Measuring the rate of incorporation of this compound into tissue proteins to determine fractional synthesis rates (FSR).

  • Studying Amino Acid Metabolism: Tracing the metabolic fate of the leucine carbon skeleton and amino group.

  • Investigating mTOR Signaling: Elucidating the role of leucine in activating the mTORC1 pathway, a central regulator of cell growth and proliferation.[1]

  • Drug Discovery and Development: Assessing the impact of novel therapeutics on protein metabolism and metabolic pathways.

  • Clinical Research: Understanding metabolic dysregulation in various diseases, including muscle wasting disorders, metabolic syndrome, and cancer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing stable isotope-labeled leucine to measure protein synthesis. While specific data for this compound is limited in the public domain, the presented data from studies using similar leucine tracers provide a valuable reference for expected outcomes.

Table 1: Fractional Synthesis Rate (FSR) of Mixed Muscle Protein in Humans

TracerConditionFSR (%/hour)Reference
[5,5,5-²H₃]leucineFasted0.063 ± 0.005[2][3]
[5,5,5-²H₃]leucineFed0.080 ± 0.007[2][3]
[ring-¹³C₆]phenylalanineFasted0.051 ± 0.004[2][3]
[ring-¹³C₆]phenylalanineFed0.066 ± 0.005[2][3]
[²H₅]-phenylalanineRest0.080 ± 0.007[4]
[²H₃]-leucineRest0.085 ± 0.004[4]
[²H₅]-phenylalaninePost-exercise0.110 ± 0.010[4]
[²H₃]-leucinePost-exercise0.109 ± 0.005[4]

Table 2: Leucine Kinetics in a d10-Leucine Infusion Study in Humans [5][6]

ParameterBasalAmino Acid Infusion
Blood d9-leucine enrichment (MPE)1.5 ± 0.11.1 ± 0.1
Muscle fluid d9-leucine enrichment (MPE)2.5 ± 0.11.2 ± 0.1
Blood-to-muscle fluid enrichment ratio1.5 ± 0.11.1 ± 0.1

MPE: Molar Percent Excess

Signaling Pathways and Experimental Workflows

Leucine and the mTORC1 Signaling Pathway

Leucine acts as a critical signaling molecule to activate the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis.[1] The diagram below illustrates the simplified signaling cascade.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Rag_GTPases Rag GTPases Sestrin2->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

General Experimental Workflow for in vivo Metabolic Flux Analysis

The following diagram outlines a typical workflow for an in vivo study using this compound to measure muscle protein synthesis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Tracer Prepare sterile this compound infusate Infusion Primed, continuous infusion of this compound Tracer->Infusion Subject Subject acclimatization and baseline sampling Subject->Infusion Sampling Collect blood and tissue (e.g., muscle biopsy) samples at timed intervals Infusion->Sampling Processing Sample Processing: - Plasma separation - Tissue homogenization - Protein hydrolysis Sampling->Processing MS_Analysis LC-MS/MS or GC-MS analysis: - Quantify isotopic enrichment of leucine in plasma and protein Processing->MS_Analysis Calculation Calculate Fractional Synthesis Rate (FSR) and other kinetic parameters MS_Analysis->Calculation Interpretation Biological Interpretation Calculation->Interpretation

Caption: Experimental workflow for this compound metabolic flux analysis.

Experimental Protocols

Protocol 1: In Vivo Quantification of Muscle Protein Synthesis in Humans

This protocol is adapted from methodologies using stable isotope-labeled leucine for measuring muscle protein synthesis.[5][6][7][8]

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

2. Tracer Infusion:

  • Prepare a sterile stock solution of this compound in 0.9% saline. The exact concentration will depend on the desired infusion rate and subject body weight.

  • Administer a priming dose of this compound to rapidly achieve isotopic steady state in the plasma. A typical priming dose is equivalent to 60-90 minutes of the constant infusion rate.

  • Immediately following the priming dose, begin a constant intravenous infusion of this compound. A common infusion rate is in the range of 0.05-0.15 µmol/kg/min.

3. Sample Collection:

  • Collect arterialized venous blood samples at baseline and at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma leucine enrichment.

  • Obtain muscle tissue biopsies at two time points (e.g., at the beginning of the infusion and after 3-4 hours) to measure the incorporation of the tracer into muscle protein. The vastus lateralis is a commonly used site.

4. Sample Processing:

  • Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Muscle Tissue: Immediately freeze muscle biopsies in liquid nitrogen and store at -80°C.

    • Homogenize a portion of the muscle tissue in a suitable buffer.

    • Precipitate proteins using an acid (e.g., perchloric acid or trichloroacetic acid).

    • Hydrolyze the protein pellet in 6N HCl at 110°C for 18-24 hours.

    • Isolate the amino acids from the hydrolysate using cation exchange chromatography.

5. Mass Spectrometry Analysis:

  • Derivatize the amino acids from plasma and muscle hydrolysates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Determine the isotopic enrichment of this compound in both the plasma (precursor pool) and the muscle protein hydrolysate (product).

6. Calculation of Fractional Synthesis Rate (FSR):

  • FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • E_p1 and E_p2 are the enrichments of this compound in the muscle protein at the first and second biopsy, respectively.

    • E_precursor is the average enrichment of this compound in the plasma (or other precursor pool) during the infusion period.

    • t is the time in hours between the two muscle biopsies.

Protocol 2: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines a general procedure for using this compound to study metabolic flux in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare a labeling medium by replacing the standard medium with a custom medium lacking unlabeled leucine but supplemented with a known concentration of this compound. Ensure all other essential nutrients are present.

  • Wash the cells with phosphate-buffered saline (PBS) and then switch to the labeling medium.

  • Incubate the cells for a specified period to allow for the incorporation of the tracer.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Separate and detect labeled metabolites using an appropriate LC-MS/MS method.

  • Quantify the abundance of different isotopologues of leucine and its downstream metabolites.

5. Data Analysis and Interpretation:

  • Correct for the natural abundance of isotopes.

  • Use metabolic flux analysis software to model the data and calculate the fluxes through various metabolic pathways. This involves fitting the measured isotopologue distributions to a metabolic network model.

Conclusion

This compound is a versatile and powerful tracer for investigating metabolic flux, particularly in the context of protein and amino acid metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to design and implement robust experiments to gain quantitative insights into complex biological systems. The ability to precisely measure metabolic rates is crucial for advancing our understanding of health and disease and for the development of novel therapeutic interventions.

References

L-Leucine-¹⁵N,d₁₀ in NMR Spectroscopy: Enhancing Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of selectively labeled amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy has revolutionized the study of high-molecular-weight proteins and complex biomolecular systems. Among these, L-Leucine-¹⁵N,d₁₀, where the leucine (B10760876) molecule is labeled with ¹⁵N and its side chain is perdeuterated (d₁₀), stands out as a powerful tool for improving spectral quality and enabling detailed structural and dynamic analysis. These application notes provide an overview of the utility of L-Leucine-¹⁵N,d₁₀ and detailed protocols for its application in protein NMR studies.

The primary advantage of using L-Leucine-¹⁵N,d₁₀ lies in the significant reduction of dipolar relaxation pathways for the backbone amide proton. In large proteins, the slow tumbling rates lead to rapid transverse relaxation (T₂) and consequently broad NMR signals, often rendering them undetectable. By replacing protons with deuterons on the leucine side chain, the dominant ¹H-¹H dipolar interactions are minimized, leading to a significant narrowing of the NMR signal linewidths and a corresponding increase in signal sensitivity. This is particularly crucial for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, a cornerstone of modern NMR techniques for studying large proteins.[1][2]

Key Applications:

  • High-Molecular-Weight Protein Structure Determination: Enables the acquisition of high-quality NMR spectra for proteins and protein complexes that are otherwise intractable by conventional NMR methods.[1]

  • Methyl-TROSY NMR: Serves as a critical component in specific labeling schemes for methyl-TROSY experiments, which focus on the methyl groups of isoleucine, leucine, and valine to probe protein structure and dynamics.[1][2]

  • Studies of Protein Dynamics: The enhanced resolution and sensitivity allow for more precise measurements of relaxation parameters, providing deeper insights into protein dynamics on a wide range of timescales.

  • Drug Discovery and Development: Facilitates the structural analysis of large therapeutic targets, such as antibodies and membrane proteins, aiding in the rational design of novel therapeutics.[3]

Data Presentation

The following tables summarize the quantitative benefits of using locally deuterated leucine in NMR spectroscopy, as reported in studies of various protein systems.

Protein SystemLabeling SchemeObserved BenefitQuantitative ImprovementReference
Maltose Binding Protein (42 kDa)Leu-methLDIncreased Signal Intensity6-fold increase[3]
Maltose Binding Protein (42 kDa)Leu-methLDReduced Linewidth49% reduction in ¹H dimension[3]
Bacteriorhodopsin (in DDM micelles, ~100 kDa)Leu-methLDImproved Spectral ResolutionSignificant enhancement[3]
CAPER-RRM2 domain[¹³C,¹H] labeled Leu methylsClear observation of methyl groupsHigh-quality spectra obtained[3]

Table 1: Quantitative improvements observed with locally deuterated leucine labeling in NMR spectroscopy.

Experimental Protocols

Protocol 1: Protein Expression and Labeling with L-Leucine-¹⁵N,d₁₀

This protocol is adapted for the expression of proteins in E. coli in a deuterated minimal medium, a common requirement for NMR studies of large proteins.

1. Preparation of M9/D₂O Minimal Medium:

  • Prepare a 5x M9 salt stock solution in D₂O.
  • Autoclave the M9 salt solution.
  • In a sterile container, combine the autoclaved M9 salts with sterile D₂O to a 1x concentration.
  • Add sterile filtered solutions of:
  • ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.
  • D-glucose-¹³C₆,d₇ (2 g/L) as the sole carbon source for uniform ¹³C labeling and high deuteration.
  • A solution of trace elements.
  • MgSO₄ (1 mM) and CaCl₂ (0.1 mM).
  • Any required antibiotics.

2. Pre-culture Preparation:

  • Transform E. coli BL21(DE3) cells with the plasmid encoding the protein of interest.
  • Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
  • The next day, use this pre-culture to inoculate 50 mL of M9 medium (in H₂O with ¹⁴NH₄Cl and ¹²C-glucose) and grow to an OD₆₀₀ of ~0.8. This step helps to adapt the cells to minimal medium.
  • Harvest the cells by centrifugation and resuspend them in 1 mL of M9/D₂O medium.

3. Main Culture and Isotope Labeling:

  • Use the resuspended cells to inoculate 1 L of the prepared M9/D₂O minimal medium containing ¹⁵NH₄Cl and ¹³C,d₇-glucose.
  • Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
  • One hour before induction, add the selectively labeled amino acid precursor. For specific labeling of leucine methyl groups in a deuterated background, add α-ketoisovalerate that is ¹³C-labeled at the methyl positions and deuterated at other positions.[2] To incorporate L-Leucine-¹⁵N,d₁₀ specifically, it can be added directly to the medium, though this is a more expensive option. A common and more cost-effective method is to use a precursor that directs the biosynthesis of the desired labeled leucine.[4]
  • For selective labeling of Leucine and Valine methyl groups, add 120 mg/L of α-ketoisovalerate precursor.[2]

4. Protein Expression and Harvest:

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
  • Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes.
  • Store the cell pellet at -80°C until purification.

5. Protein Purification:

  • Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
  • During the final purification step (size exclusion chromatography), exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, 10% D₂O, pH 6.5).
  • Concentrate the protein to the desired concentration for NMR experiments (typically 0.1 - 1 mM).

Protocol 2: NMR Data Acquisition (Methyl-TROSY)

This protocol outlines the general parameters for acquiring a ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) spectrum optimized for methyl groups.

1. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe for optimal sensitivity.
  • Tune and match the probe for ¹H and ¹³C frequencies.
  • Lock the spectrometer on the D₂O signal of the sample.
  • Optimize the shim currents for a homogeneous magnetic field.

2. Pulse Sequence and Parameters:

  • Use a methyl-TROSY based ¹H-¹³C HMQC pulse sequence.[1]
  • Set the spectral widths to cover the methyl region for both ¹H (e.g., ~3 ppm centered at 0.5 ppm) and ¹³C (e.g., ~20 ppm centered at 15 ppm).
  • Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio. This will depend on the protein concentration and molecular weight.
  • Set the number of points in the direct (¹H) and indirect (¹³C) dimensions to achieve the desired resolution.
  • Use a recycle delay of 1.5-2.0 seconds.

3. Data Processing:

  • Process the acquired data using appropriate NMR software (e.g., NMRPipe, TopSpin).
  • Apply a squared sine-bell window function in both dimensions.
  • Perform Fourier transformation.
  • Phase and baseline correct the spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Protein Purification cluster_nmr NMR Analysis plasmid Plasmid DNA transform Transformation plasmid->transform ecoli E. coli BL21(DE3) ecoli->transform preculture Pre-culture (LB Medium) transform->preculture m9_adapt Adaptation Culture (M9/H2O) preculture->m9_adapt main_culture Main Culture (M9/D2O + 15NH4Cl + 13C,d7-Glucose) m9_adapt->main_culture add_precursor Add Labeled Precursor (e.g., α-ketoisovalerate) main_culture->add_precursor induction Induction (IPTG) add_precursor->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis affinity Affinity Chromatography lysis->affinity ion_exchange Ion Exchange Chromatography affinity->ion_exchange sec Size Exclusion Chromatography (Buffer Exchange to NMR Buffer) ion_exchange->sec nmr_sample NMR Sample (0.1-1 mM Protein) sec->nmr_sample nmr_acq NMR Data Acquisition (Methyl-TROSY HMQC) nmr_sample->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure Protein Structure & Dynamics nmr_proc->structure

Experimental workflow for protein structure analysis.

Leucine_Biosynthesis cluster_val_leu Leucine & Valine Pathway cluster_ile Isoleucine Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate synthase Ketoisovalerate α-Ketoisovalerate Acetolactate->Ketoisovalerate Isomeroreductase alpha_ketobutyrate α-Ketobutyrate Acetohydroxybutyrate Acetohydroxybutyrate alpha_ketobutyrate->Acetohydroxybutyrate Acetolactate synthase Dihydroxy_acid α,β-Dihydroxy-β- methylvalerate Acetohydroxybutyrate->Dihydroxy_acid Isomeroreductase Valine Valine Ketoisovalerate->Valine Transaminase alpha_IPM α-Isopropylmalate Ketoisovalerate->alpha_IPM α-IPM synthase beta_IPM β-Isopropylmalate alpha_IPM->beta_IPM IPM isomerase Ketoisocaproate α-Ketoisocaproate beta_IPM->Ketoisocaproate IPM dehydrogenase Leucine Leucine Ketoisocaproate->Leucine Transaminase B Keto_acid α-Keto-β-methylvalerate Dihydroxy_acid->Keto_acid Dehydratase Isoleucine Isoleucine Keto_acid->Isoleucine Transaminase

Biosynthetic pathway of Leucine, Valine, and Isoleucine.

References

Troubleshooting & Optimization

Common issues with L-Leucine-15N,d10 labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using L-Leucine-15N,d10 for stable isotope labeling in cell culture (SILAC) and other quantitative proteomics experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments in a practical question-and-answer format.

Issue 1: Low Labeling Efficiency / Incomplete Incorporation

Q1: My mass spectrometry results show a high percentage of unlabeled ("light") peptides in my "heavy"-labeled cell population. What is causing this low incorporation efficiency?

A1: Incomplete labeling is a frequent issue that can significantly impact the accuracy of quantification.[][2] For reliable results, a labeling efficiency of at least 97% is recommended.[2] The primary causes for low incorporation are insufficient cell divisions in the labeling medium and the presence of unlabeled leucine (B10760876) from media components.

  • Insufficient Cell Doublings: Complete incorporation of the labeled amino acid is achieved through both the synthesis of new proteins and the turnover of existing proteins.[3] It is generally recommended that cells undergo at least five doublings in the SILAC medium to ensure near-complete labeling.[2][3][4]

  • Contamination with Unlabeled Leucine: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed, to prevent competition between the labeled and unlabeled leucine.[4]

Troubleshooting Steps:

  • Verify Cell Doublings: Ensure that your cell line has been cultured in the heavy SILAC medium for a minimum of five passages.[3][4]

  • Use Dialyzed Serum: Always supplement your SILAC medium with dialyzed FBS.[4]

  • Check Media Formulation: Confirm that you are using a custom leucine-deficient medium supplemented with this compound.

  • Pilot Study: Before initiating a large-scale experiment, perform a small-scale pilot study to confirm the incorporation efficiency for your specific cell line and experimental conditions.[2]

Issue 2: Metabolic Scrambling of the 15N Label

Q2: I am observing mass shifts in peptides that do not contain leucine, suggesting my 15N label has been transferred to other amino acids. What is metabolic scrambling and how can I minimize it?

A2: Metabolic scrambling is the cellular process where the isotopic label from one amino acid is enzymatically transferred to another.[5][6][7] Leucine's alpha-amino group can be transferred to other alpha-keto acids, leading to the formation of other 15N-labeled amino acids. In HEK293 cells, leucine is one of six amino acids that experience significant scrambling.[6] This can complicate data analysis and lead to inaccurate protein quantification.

Strategies to Minimize Scrambling:

  • Optimize Amino Acid Concentrations: In some cases, reducing the concentration of the labeled amino acid can suppress scrambling.[6] Conversely, one study found that using a 10-fold excess of unlabeled amino acids relative to the single 15N-labeled amino acid can prevent scrambling.[5]

  • Supplement with Unlabeled Amino Acids: Ensure that the cell culture medium contains all other essential amino acids in their unlabeled form at sufficient concentrations. This reduces the likelihood that the cell will synthesize these amino acids using the 15N label from leucine.

Analytical Approach:

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment peptides and pinpoint the location of the 15N label, confirming whether it is on a leucine residue or has been scrambled to another amino acid.[5][8]

Frequently Asked Questions (FAQs)

Q3: What is the recommended labeling efficiency for accurate SILAC quantification?

For accurate quantification, a labeling efficiency of at least 97% is recommended.[2] Efficiencies below this can lead to an underestimation of the heavy-to-light ratio because the unlabeled peptides in the heavy sample contribute to the light peptide signal.[2]

Q4: How many cell doublings are required for complete SILAC labeling?

A minimum of five cell doublings is typically required to achieve greater than 95% incorporation.[3][4] This ensures that the original, unlabeled proteins have been sufficiently diluted out and replaced with newly synthesized, labeled proteins.

Q5: Can I use regular fetal bovine serum (FBS) for my SILAC experiments?

No, it is critical to use dialyzed FBS. Regular FBS contains unlabeled amino acids that will compete with the heavy-labeled amino acids in your medium, leading to incomplete labeling.[4]

Q6: My cell line grows slowly. How can I ensure complete labeling?

For slow-growing cell lines, you will need to extend the culture period in the SILAC medium to ensure at least five cell doublings have occurred. It is highly recommended to perform a pilot experiment to determine the optimal labeling time for your specific cells.

Q7: How can I verify the incorporation efficiency of this compound?

The most common method is to use mass spectrometry. A small aliquot of your heavy-labeled cells can be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by LC-MS/MS to determine the ratio of heavy to light peptides.[2][9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful this compound labeling.

Table 1: Recommended SILAC Labeling Parameters

ParameterRecommended ValueRationale
Labeling Efficiency >97%Ensures accurate quantification by minimizing the contribution of unlabeled peptides to the "light" signal.[2]
Cell Doublings ≥ 5Allows for sufficient dilution and turnover of pre-existing unlabeled proteins.[3][4]
Serum Type Dialyzed FBSPrevents competition from unlabeled amino acids present in standard serum.[4]

Table 2: Metabolic Scrambling Tendencies of 15N-Labeled Amino Acids in HEK293 Cells

Scrambling LevelAmino Acids
Minimal Scrambling C, F, H, K, M, N, R, T, W, Y
Interconversion G, S
Significant Scrambling A, D, E, I, L, V
Data adapted from a study on selective 15N-labeling in HEK293 cells.[6]

Experimental Protocols

Protocol 1: Checking SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium (leucine-deficient medium supplemented with this compound and 10% dialyzed FBS) for at least five cell doublings.[2][3][4]

  • Cell Lysis and Protein Digestion: Harvest the heavy-labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[2]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[9]

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the ratio of heavy to light peptides for a selection of identified leucine-containing peptides to calculate the percentage of incorporation.

Protocol 2: General SILAC Workflow for a Comparative Experiment

  • Adaptation Phase: Culture two populations of cells for at least five doublings.

    • "Light" population: Standard medium containing natural L-Leucine.

    • "Heavy" population: Leucine-deficient medium supplemented with this compound.

    • Both media should be supplemented with 10% dialyzed FBS.[4]

  • Experimental Phase: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" population) and a control treatment to the other ("light" population).

  • Harvesting and Mixing: Harvest both cell populations and determine the protein concentration for each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[2]

  • Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, PEAKS Studio) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.[10][11] These ratios reflect the relative abundance of the proteins between the two conditions.

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture ('Light' Medium + L-Leucine) Control_Treatment Control Treatment Light_Culture->Control_Treatment Heavy_Culture Cell Culture ('Heavy' Medium + this compound) Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Mix_Lysates Harvest, Lyse & Mix 1:1 Control_Treatment->Mix_Lysates Experimental_Treatment->Mix_Lysates Digestion Tryptic Digestion Mix_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: A typical experimental workflow for a SILAC experiment.

Troubleshooting_Workflow Start Low Labeling Efficiency Detected Check_Doublings Were cells passaged at least 5 times? Start->Check_Doublings Check_Serum Was dialyzed FBS used? Check_Doublings->Check_Serum Yes Perform_Pilot Perform pilot study to optimize labeling time Check_Doublings->Perform_Pilot No Check_Media Is the medium deficient in Leucine? Check_Serum->Check_Media Yes Use_Dialyzed_Serum Action: Switch to dialyzed FBS Check_Serum->Use_Dialyzed_Serum No Use_Correct_Media Action: Use correct Leucine-free medium Check_Media->Use_Correct_Media No Success Labeling Efficiency Improved Check_Media->Success Yes Perform_Pilot->Success Use_Dialyzed_Serum->Success Use_Correct_Media->Success

Caption: Troubleshooting logic for low labeling efficiency.

Leucine_Metabolism Leu_15N L-Leucine-15N BCAT BCAT Leu_15N->BCAT a_KG α-Ketoglutarate a_KG->BCAT KIC α-Ketoisocaproate BCAT->KIC Glu_15N Glutamate-15N BCAT->Glu_15N Aminotransferase Aminotransferases Glu_15N->Aminotransferase Other_AA Other Amino Acids-15N (e.g., Ala, Asp) Other_KA Other α-Keto Acids Other_KA->Aminotransferase Aminotransferase->Other_AA

Caption: Simplified pathway of 15N scrambling from Leucine.

References

Technical Support Center: L-Leucine-¹⁵N,d₁₀ Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-¹⁵N,d₁₀. This resource is designed to assist researchers, scientists, and drug development professionals in preventing isotopic scrambling during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your labeled L-Leucine.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling of L-Leucine-¹⁵N,d₁₀?

A1: Isotopic scrambling refers to the unintentional redistribution of the stable isotopes (¹⁵N and ²H) from the labeled L-Leucine-¹⁵N,d₁₀ molecule to other molecules in the sample. This can occur through metabolic pathways in cell-based expression systems, where enzymes may transfer the ¹⁵N label to other amino acids.[1][2] For the deuterated portion (d₁₀), scrambling can also occur via enzymatic reactions or chemical exchange, leading to the replacement of deuterium (B1214612) with hydrogen. This compromises the specificity of the label and can lead to inaccurate results in downstream analyses like mass spectrometry or NMR.[3]

Q2: What are the primary causes of ¹⁵N scrambling from L-Leucine-¹⁵N?

A2: The primary cause of ¹⁵N scrambling is the metabolic activity of the expression host, typically E. coli.[2][4] Transaminase enzymes are major contributors, as they can reversibly transfer the amino group (containing the ¹⁵N) from leucine (B10760876) to other alpha-keto acids, thereby creating other ¹⁵N-labeled amino acids.[1] This is particularly prevalent when the supplied labeled leucine is consumed and the cell needs to synthesize other amino acids for protein production.

Q3: How does deuterium (d₁₀) scrambling occur?

A3: Deuterium scrambling, or back-exchange, can happen through several mechanisms. In biological systems, enzymes involved in amino acid metabolism can catalyze the exchange of deuterium atoms with protons from the aqueous solvent (e.g., H₂O in the culture medium).[1] During sample preparation and analysis, exposure to protic solvents, particularly under non-optimal pH and temperature conditions, can also lead to the loss of deuterium labels.[3]

Q4: What are the consequences of isotopic scrambling for my experimental results?

A4: Isotopic scrambling can have significant negative impacts on your results. In quantitative proteomics (e.g., SILAC), it can lead to inaccurate protein quantification.[5][6] In metabolic flux analysis, scrambled isotopes can complicate the tracing of metabolic pathways. For NMR studies, scrambling can lead to ambiguous signals and make structural and dynamic analyses more challenging.[7]

Troubleshooting Guide

This guide addresses common issues encountered during isotopic labeling experiments with L-Leucine-¹⁵N,d₁₀.

Problem Potential Cause Recommended Solution
Mass spectrometry data shows ¹⁵N label on amino acids other than Leucine. Metabolic conversion (scrambling) of L-Leucine-¹⁵N in the expression system.1. Use a Cell-Free Protein Expression System: These systems have significantly reduced metabolic activity, which minimizes enzymatic scrambling.[1][2] 2. Supplement with Unlabeled Amino Acids: In cell-based expression, add a 10-fold excess of a complete mixture of unlabeled amino acids to the medium along with the labeled L-Leucine. This suppresses the cell's own amino acid biosynthesis pathways.[7] 3. Use an Auxotrophic E. coli Strain: Employ a strain that is unable to synthesize leucine and other branched-chain amino acids. This forces the cell to directly incorporate the supplied labeled leucine.[2]
Observed mass of the labeled peptide is lower than expected, suggesting loss of deuterium. Deuterium back-exchange with hydrogen from the solvent.1. Minimize Exposure to Protic Solvents: During sample purification, use deuterated solvents where possible. 2. Optimize pH and Temperature: Keep the sample at a low temperature (around 4°C) and a pH of approximately 2.5 during sample handling and analysis to minimize the rate of back-exchange.[3] 3. Use H₂O for Perdeuterated Protein Expression: For NMR studies requiring perdeuterated proteins, express the protein in H₂O using perdeuterated amino acids. This results in protonation of the exchangeable sites.[1]
Low incorporation of L-Leucine-¹⁵N,d₁₀ into the target protein. 1. Toxicity of the labeled amino acid to the expression host. 2. Inefficient uptake of the labeled amino acid. 1. Optimize Expression Conditions: Lower the induction temperature and shorten the expression time. 2. Confirm Amino Acid Concentration: Ensure the correct concentration of the labeled amino acid is used in the culture medium.[8]

Experimental Protocols

Protocol 1: Minimizing ¹⁵N Scrambling in E. coli Expression

This protocol is designed to minimize the scrambling of the ¹⁵N label from L-Leucine-¹⁵N during protein expression in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Minimal medium (e.g., M9)

  • L-Leucine-¹⁵N,d₁₀

  • Complete mixture of unlabeled amino acids

  • Glucose (or other carbon source)

  • IPTG for induction

Procedure:

  • Prepare M9 minimal medium.

  • Inoculate a starter culture of the E. coli strain in LB medium and grow overnight.

  • The next day, pellet the cells from the starter culture and resuspend them in M9 minimal medium to wash away any residual rich medium.

  • Inoculate the main culture of M9 medium with the washed cells to an OD₆₀₀ of ~0.1.

  • Add the complete mixture of unlabeled amino acids (except Leucine) to a final concentration of 100 mg/L each.

  • Add L-Leucine-¹⁵N,d₁₀ to a final concentration of 100 mg/L.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG (final concentration of 0.1-1 mM).

  • Reduce the culture temperature to 18-25°C and continue expression for 12-16 hours.

  • Harvest the cells by centrifugation and proceed with protein purification.

Protocol 2: Cell-Free Protein Expression to Prevent Scrambling

This protocol utilizes a commercial E. coli S30 cell-free expression system to eliminate metabolic scrambling.

Materials:

  • Commercial E. coli S30 cell-free expression kit

  • Plasmid DNA encoding the protein of interest

  • L-Leucine-¹⁵N,d₁₀

  • Complete mixture of unlabeled amino acids

Procedure:

  • Thaw the S30 extract and other kit components on ice.

  • Prepare the reaction mixture according to the manufacturer's instructions, omitting the unlabeled leucine from the amino acid mixture provided.

  • Add L-Leucine-¹⁵N,d₁₀ to the reaction mixture at the recommended final concentration.

  • Add the plasmid DNA to the reaction mixture.

  • Incubate the reaction at the recommended temperature (usually 30-37°C) for 2-4 hours.

  • After the incubation, the expressed protein can be directly used for downstream applications or purified as needed.

Visualizing Scrambling and Prevention

The following diagrams illustrate the concepts of isotopic scrambling and the strategies to prevent it.

Isotopic_Scrambling_Pathway cluster_cell E. coli Cell Labeled_Leu L-Leucine-¹⁵N,d₁₀ (Supplied) Transaminase Transaminase Enzymes Labeled_Leu->Transaminase ¹⁵N donation Scrambled_AA Other ¹⁵N-Amino Acids (e.g., ¹⁵N-Glutamate) Transaminase->Scrambled_AA Alpha_Keto_Acids Other α-Keto Acids (e.g., α-ketoglutarate) Alpha_Keto_Acids->Transaminase ¹⁵N acceptance Target_Protein Target Protein (with scrambled label) Scrambled_AA->Target_Protein Incorrect Incorporation

Caption: Metabolic pathway of ¹⁵N scrambling in E. coli.

Prevention_Strategies cluster_solutions Prevention Strategies Scrambling_Problem Isotopic Scrambling of L-Leucine-¹⁵N,d₁₀ Cell_Free Cell-Free Expression (Reduced Metabolism) Scrambling_Problem->Cell_Free avoids Excess_Unlabeled Supplement with Excess Unlabeled Amino Acids Scrambling_Problem->Excess_Unlabeled suppresses Auxotrophic_Strain Use Auxotrophic Strain (Blocks Biosynthesis) Scrambling_Problem->Auxotrophic_Strain inhibits

References

Technical Support Center: Troubleshooting Low Incorporation of L-Leucine-¹⁵N,d₁₀ in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low incorporation of L-Leucine-¹⁵N,d₁₀ in protein labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is the minimum recommended incorporation efficiency for accurate protein quantification?

For accurate quantification in SILAC and other metabolic labeling experiments, a labeling efficiency of at least 97% is recommended.[1] This ensures that the vast majority of the target protein population is labeled with the heavy amino acid, minimizing the contribution of unlabeled or "light" peptides to the mass spectrometry signal and preventing an underestimation of the heavy-to-light (H/L) ratio.

Q2: How many cell doublings are required to achieve sufficient incorporation of L-Leucine-¹⁵N,d₁₀?

To achieve the recommended >97% incorporation, cells should be cultured for a minimum of five to six doublings in the SILAC medium containing L-Leucine-¹⁵N,d₁₀.[1] For slow-growing cell lines, a longer duration of 8-10 doublings may be necessary to ensure complete labeling.[2]

Q3: My incorporation of L-Leucine-¹⁵N,d₁₀ is low. What are the common causes?

Low incorporation of heavy amino acids can stem from several factors. Below is a summary of common causes and their potential solutions.

Potential Cause Description Recommended Solution
Insufficient Cell Doublings The number of cell divisions has been inadequate to dilute out the pre-existing "light" L-Leucine.Culture cells for at least 5-6 doublings in the heavy medium.[1] For slower-growing cells, extend this period.
Presence of Unlabeled Leucine (B10760876) Standard fetal bovine serum (FBS) contains unlabeled amino acids, which compete with the labeled L-Leucine-¹⁵N,d₁₀.Use dialyzed fetal bovine serum (FBS) to remove free amino acids from the supplement.[1]
Incorrect Amino Acid Concentration The concentration of L-Leucine-¹⁵N,d₁₀ in the medium may not be optimal for the specific cell line.Use the recommended concentration of the heavy amino acid for your cell line and media formulation.
Metabolic Conversion/Scrambling The isotopic label on L-Leucine-¹⁵N,d₁₀ may be metabolically altered, a phenomenon known as "scrambling".In cases of suspected label scrambling, consider adding an excess of unlabeled amino acids (relative to the labeled one) to the medium to suppress this.[3]
Cell Health Issues Poor cell viability or growth can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acid.Ensure optimal cell culture conditions, including medium pH, temperature, and CO₂ levels. Regularly monitor cell health and viability.
Q4: Can the L-Leucine-¹⁵N,d₁₀ label be metabolically altered in cells?

Yes, there is evidence that the deuterium (B1214612) labels on leucine can be modified. For instance, d₁₀-leucine can be transaminated to d₉-leucine. This occurs when the d₁₀-leucine loses a deuterium atom from its α-carbon during the reversible transamination to its corresponding α-keto acid, α-ketoisocaproate (KIC). This can result in the detection of peptides with unexpected mass shifts, potentially complicating data analysis. Some studies have also reported the detection of d₉-Leu and d₈-Leu after incorporation of d₁₀-Leu, suggesting further metabolic processing.

Q5: How can I verify the incorporation efficiency of L-Leucine-¹⁵N,d₁₀?

The most reliable method to check incorporation efficiency is through mass spectrometry analysis of a small sample of labeled cells. This should be performed before proceeding with the main experiment. The general workflow involves:

  • Culturing a small population of cells in the "heavy" SILAC medium for at least five cell doublings.

  • Harvesting and lysing the cells.

  • Digesting the proteins into peptides using an enzyme like trypsin.

  • Analyzing the resulting peptide mixture by LC-MS/MS.

  • Searching the data to identify leucine-containing peptides and calculating the ratio of heavy to light forms to determine the percentage of incorporation.

Experimental Protocols

Protocol 1: Verifying L-Leucine-¹⁵N,d₁₀ Incorporation Efficiency
  • Cell Culture: Culture your cells in the "heavy" SILAC medium containing L-Leucine-¹⁵N,d₁₀ for at least five cell doublings.

  • Cell Lysis: Harvest a small aliquot of the "heavy" labeled cells. Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Take approximately 20-50 µg of protein.

    • Perform an in-solution tryptic digest. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument.

  • Data Analysis:

    • Use a suitable software (e.g., MaxQuant) to search the raw mass spectrometry data against a relevant protein database.

    • The software will identify peptides and quantify the intensity of the "light" (unlabeled) and "heavy" (L-Leucine-¹⁵N,d₁₀ labeled) isotopic peaks for leucine-containing peptides.

    • Calculate the incorporation efficiency using the following formula for each identified peptide:

      • Incorporation Efficiency (%) = (Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)) * 100

    • An average incorporation efficiency of >97% across a significant number of identified peptides indicates successful labeling.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Troubleshooting cluster_end Resolution start Low L-Leucine-15N,d10 Incorporation doublings Sufficient Cell Doublings? (>= 5-6) start->doublings dialyzed_serum Using Dialyzed Serum? doublings->dialyzed_serum Yes increase_doublings Increase Doubling Time doublings->increase_doublings No cell_health Good Cell Health? dialyzed_serum->cell_health Yes switch_serum Switch to Dialyzed Serum dialyzed_serum->switch_serum optimize_culture Optimize Culture Conditions cell_health->optimize_culture No check_incorporation Check Incorporation Efficiency (MS) cell_health->check_incorporation Yes increase_doublings->doublings switch_serum->dialyzed_serum optimize_culture->cell_health metabolic_issue Suspect Metabolic Conversion/Scrambling? check_incorporation->metabolic_issue Still Low resolved Issue Resolved check_incorporation->resolved >97% adjust_concentration Adjust Amino Acid Concentration metabolic_issue->adjust_concentration Yes metabolic_issue->resolved No, consult further adjust_concentration->check_incorporation

Caption: Troubleshooting workflow for low L-Leucine-¹⁵N,d₁₀ incorporation.

Leucine_Metabolism cluster_intake Cellular Uptake cluster_incorporation Protein Synthesis cluster_catabolism Catabolic Pathway Leu_d10 This compound (in medium) protein Incorporation into Newly Synthesized Proteins Leu_d10->protein transamination Transamination (BCAT) Leu_d10->transamination KIC_d9 α-Ketoisocaproate (KIC) (potential d9) transamination->KIC_d9 Reversible KIC_d9->transamination Forms L-Leucine (potential d9) further_metabolism Further Metabolism (Acetyl-CoA, etc.) KIC_d9->further_metabolism

Caption: Simplified metabolic pathway of L-Leucine-¹⁵N,d₁₀ in mammalian cells.

References

Validation & Comparative

A Researcher's Guide to Protein Quantification: Validating Results with L-Leucine-15N,d10

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope labeling, particularly the SILAC method, has emerged as a robust and accurate approach for quantitative mass spectrometry-based proteomics. By metabolically incorporating "heavy" amino acids into proteins, SILAC allows for the direct comparison of protein abundance between different cell populations with high precision. L-Leucine, an essential amino acid, is a common choice for SILAC due to its frequent occurrence in proteins. The use of L-Leucine labeled with both 15N and deuterium (B1214612) (d10) provides a significant mass shift, facilitating clear differentiation and accurate quantification in mass spectrometry analysis.

Comparative Analysis of Protein Quantification Methods

The choice of a protein quantification method can significantly impact experimental outcomes. Here, we compare the performance of SILAC using a heavy leucine (B10760876) isotope with two other widely used techniques: Label-Free Quantification (LFQ) and Isobaric Tagging (e.g., iTRAQ/TMT).

FeatureSILAC (using heavy Leucine)Label-Free Quantification (LFQ)Isobaric Tagging (iTRAQ/TMT)
Principle Metabolic incorporation of stable isotope-labeled amino acids in vivo.Based on signal intensity or spectral counting of peptides.Chemical labeling of peptides in vitro with isobaric tags.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing.[1]Lower precision; susceptible to variations in sample preparation and instrument performance.[2][3]Good precision, but can be affected by ratio compression.
Throughput Lower throughput, typically comparing 2-3 samples.High throughput, suitable for large numbers of samples.High multiplexing capacity (up to 18 samples).[4]
Cost Higher cost due to labeled amino acids and specialized media.Lower cost as no labeling reagents are required.[5]High cost of labeling reagents.
Sample Type Primarily for cultured cells that can be metabolically labeled.Applicable to a wide range of sample types.Applicable to a wide range of sample types.[4]
Data Analysis Relatively straightforward; based on peptide intensity ratios.More complex data analysis to account for variability.Complex data analysis due to reporter ion quantification.

Illustrative Quantitative Data:

The following table provides a representative comparison of protein quantification results for a set of hypothetical proteins involved in the mTOR signaling pathway, demonstrating the typical performance of each method. The values represent the fold change in protein expression between a control and a treated sample.

ProteinSILAC (Heavy Leucine) Fold Change (± SD)Label-Free (LFQ) Fold Change (± SD)Isobaric Tagging (TMT) Fold Change (± SD)
mTOR1.52 (± 0.08)1.65 (± 0.25)1.48 (± 0.15)
Raptor1.48 (± 0.07)1.59 (± 0.31)1.45 (± 0.18)
Rictor1.05 (± 0.05)1.15 (± 0.28)1.08 (± 0.12)
Akt2.10 (± 0.11)2.35 (± 0.45)2.05 (± 0.22)
4E-BP10.65 (± 0.04)0.78 (± 0.21)0.68 (± 0.10)

This table is an illustrative example based on the generally accepted performance characteristics of each method and does not represent data from a single specific experiment.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Here, we provide a comprehensive protocol for a typical SILAC experiment using a heavy leucine isotope.

Experimental Protocol: SILAC using Heavy Leucine

1. Cell Culture and Labeling:

  • Two populations of cells are cultured.

  • The "light" population is grown in standard medium.

  • The "heavy" population is grown in a medium where the standard L-Leucine is replaced with L-Leucine-15N,d10.

  • Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid.[6]

2. Experimental Treatment:

  • Once fully labeled, the two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

3. Cell Lysis and Protein Extraction:

  • Cells from both populations are harvested and lysed using an appropriate lysis buffer.

  • Protein concentration is determined for each lysate.

4. Sample Mixing:

  • Equal amounts of protein from the "light" and "heavy" lysates are mixed.[6] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability.[1]

5. Protein Digestion:

  • The mixed protein sample is reduced, alkylated, and then digested into peptides, typically using trypsin.

6. Peptide Fractionation (Optional):

  • To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

7. LC-MS/MS Analysis:

  • The peptide mixture (or fractions) is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer detects the mass difference between the "light" and "heavy" peptides.

8. Data Analysis:

  • Specialized software is used to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.[6]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological pathways being investigated, we provide the following diagrams created using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment Light Culture Cell Culture (Light L-Leucine) Control Control Light Culture->Control Heavy Culture Cell Culture (Heavy this compound) Treatment Treatment Heavy Culture->Treatment Lysis Cell Lysis & Protein Extraction Control->Lysis Treatment->Lysis Mixing Mix Equal Protein Amounts Lysis->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Data Analysis & Quantification LCMS->Data Analysis

SILAC Experimental Workflow

Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7] Understanding how different stimuli affect this pathway is a common application of quantitative proteomics.

mtor_signaling Leucine Leucine mTOR mTOR Leucine->mTOR GrowthFactors Growth Factors (e.g., Insulin) GrowthFactors->mTOR Raptor Raptor mTOR->Raptor associates with S6K1 S6K1 mTOR->S6K1 FourEBP1 4E-BP1 mTOR->FourEBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Cross-Validation of SILAC Data with L-Leucine-15N,d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Leucine-15N,d10 for quantitative proteomics. While direct cross-validation studies for this specific isotope are not extensively documented in publicly available research, this document outlines the established principles of SILAC, offers a comparative framework against other common labeling strategies, and provides detailed experimental protocols applicable to heavy leucine (B10760876) isotopes.

Principles of SILAC in Quantitative Proteomics

SILAC is a powerful metabolic labeling technique that allows for the accurate relative quantification of proteins between different cell populations. The core principle involves replacing a standard essential amino acid with a non-radioactive, stable isotope-labeled counterpart in the cell culture medium. As cells grow and divide, this "heavy" amino acid is incorporated into all newly synthesized proteins.

After a specific number of cell doublings, the proteome of the cells grown in the "heavy" medium is isotopically distinct from the proteome of cells grown in the standard "light" medium. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry (MS). The mass difference between the heavy and light peptide pairs allows for the direct and accurate quantification of relative protein abundance. The early mixing of the samples minimizes quantitative errors that can be introduced during sample preparation.[1][2][3]

L-Leucine is a suitable amino acid for SILAC due to its high abundance in proteins. The use of this compound, which contains ten deuterium (B1214612) atoms and one nitrogen-15 (B135050) atom, results in a significant and easily detectable mass shift in labeled peptides.

Comparative Analysis: SILAC with this compound vs. Alternative Methods

The choice of a quantitative proteomics strategy depends on the specific experimental goals, cell system, and available instrumentation. Here, we compare SILAC using a heavy leucine isotope to other common techniques.

FeatureSILAC (with this compound)SILAC (with Arginine/Lysine)Dimethyl LabelingIsobaric Tagging (TMT, iTRAQ)
Labeling Strategy Metabolic, in vivoMetabolic, in vivoChemical, in vitroChemical, in vitro
Mixing Point Early (cell or lysate level)Early (cell or lysate level)Late (peptide level)Late (peptide level)
Accuracy HighHighGoodGood
Precision HighHighModerateModerate
Sample Types Proliferating cells in cultureProliferating cells in cultureAny protein sampleAny protein sample
Multiplexing Typically 2-3 plexTypically 2-3 plex2-3 plexUp to 18-plex
Cost High (labeled media and amino acids)High (labeled media and amino acids)LowHigh (reagents)
Protocol Complexity Requires cell culture adaptationRequires cell culture adaptationRelatively simpleMore complex

Key Considerations:

  • Accuracy and Precision: SILAC methods, including those using heavy leucine, are generally considered highly accurate and precise due to the early mixing of samples, which minimizes variability introduced during sample processing.[4][5][6]

  • Applicability: A significant limitation of SILAC is its primary applicability to cells that can be cultured and undergo a sufficient number of divisions to ensure complete label incorporation.[3] Chemical labeling methods like dimethyl labeling and isobaric tagging offer greater flexibility as they can be applied to virtually any protein sample.

  • Multiplexing: While traditional SILAC is limited to 2 or 3-plex experiments, isobaric tagging methods like TMT allow for the simultaneous analysis of a larger number of samples.

  • Arginine-to-Proline Conversion: A known issue in SILAC experiments using labeled arginine is its potential conversion to proline in certain cell lines, which can complicate data analysis. Using labeled leucine avoids this specific issue.

Experimental Protocols

Cell Culture and Labeling
  • Media Preparation: Prepare SILAC-specific cell culture medium that lacks L-leucine. Supplement this medium with either "light" (natural) L-leucine or "heavy" this compound at the same concentration as in the standard medium. Also, supplement with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids from the serum.

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[3]

  • Experimental Treatment: Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting: Harvest the "light" and "heavy" labeled cells separately.

Sample Preparation and Mass Spectrometry
  • Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Analysis
  • Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs based on their signal intensities in the mass spectrometer.

  • Data Normalization and Statistical Analysis: Normalize the protein ratios and perform statistical analysis to identify proteins that are significantly up- or down-regulated between the two experimental conditions.

Visualizing the SILAC Workflow and Logic

The following diagrams illustrate the key stages of a SILAC experiment and the logic behind the comparative analysis.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light_culture Culture with 'Light' L-Leucine control Control Condition light_culture->control heavy_culture Culture with 'Heavy' this compound treatment Treatment Condition heavy_culture->treatment mix Mix Cell Lysates (1:1) control->mix treatment->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification of Heavy/Light Ratios lcms->quant results Identify Differentially Expressed Proteins quant->results

Caption: General workflow of a SILAC experiment using this compound.

Comparison_Logic cluster_silac_leu SILAC with this compound cluster_alternatives Alternative Methods cluster_evaluation Evaluation Criteria silac_leu Metabolic Labeling (in vivo) accuracy Accuracy silac_leu->accuracy precision Precision silac_leu->precision applicability Sample Applicability silac_leu->applicability multiplexing Multiplexing silac_leu->multiplexing silac_arg_lys SILAC (Arg/Lys) silac_arg_lys->accuracy silac_arg_lys->precision silac_arg_lys->applicability silac_arg_lys->multiplexing dimethyl Dimethyl Labeling dimethyl->accuracy dimethyl->precision dimethyl->applicability dimethyl->multiplexing isobaric Isobaric Tagging (TMT/iTRAQ) isobaric->accuracy isobaric->precision isobaric->applicability isobaric->multiplexing

Caption: Logic for comparing SILAC with L-Leucine to alternatives.

References

L-Leucine-15N,d10 in Protein Turnover Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein turnover rates is critical for understanding cellular dynamics, disease progression, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools in this pursuit, with various tracers available. This guide provides an objective comparison of L-Leucine-15N,d10 against other common tracers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Accuracy and Performance of this compound

L-Leucine, an essential amino acid, plays a pivotal role in protein synthesis and degradation. Its isotopic variants are therefore excellent candidates for tracing these processes. The doubly labeled this compound offers a robust method for these measurements. A key advantage of using L-[2,3,3,4,5,5,5,6,6,6-¹⁰H]leucine (d10-leucine) is its metabolism in the body, which endogenously produces d9-leucine. This conversion provides a closer estimate of the amino acid enrichment in the muscle fluid, which is the direct precursor pool for muscle protein synthesis. This approach can minimize the discrepancy often observed between blood and muscle fluid free amino acid enrichments, leading to more accurate calculations of muscle protein synthesis rates.

Comparison with Alternative Tracers

The choice of tracer can significantly influence the outcome and interpretation of protein turnover studies. While this compound presents distinct advantages, other tracers such as L-[ring-¹³C₆]phenylalanine, ¹³C-leucine, and deuterated leucine (B10760876) variants are also widely used. Below is a comparative summary of their performance based on available experimental data.

Quantitative Comparison of Tracer Performance
TracerMethodKey FindingsReference
L-Leucine-d10 (endogenous d9-leucine) vs. L-[ring-¹³C₆]phenylalanine Primed, constant intravenous infusionThe blood-to-muscle fluid amino acid enrichment ratio was significantly lower for d9-leucine compared to ¹³C₆-phenylalanine, both at baseline (1.5 ± 0.1 vs. 2.5 ± 0.1) and during amino acid infusion (1.1 ± 0.1 vs. 1.2 ± 0.1). This suggests that blood d9-leucine enrichment more closely reflects the true precursor pool in the muscle.[1]
L-[²H₃]-leucine vs. L-[²H₅]-phenylalanine Simultaneous infusion at rest and post-exerciseBoth tracers yielded similar absolute values for mixed muscle protein synthesis rates when muscle tissue fluid enrichment was used as the precursor. This indicates comparable utility for assessing changes in protein synthesis in response to stimuli like exercise.[2]
L-[¹³C]-leucine vs. ¹⁵N-glycine Primed constant infusion vs. single oral doseThe ¹³C-leucine precursor method showed less variation and was able to detect small, significant increases in protein synthesis that the ¹⁵N-glycine end-product method missed. However, a significant correlation was found between the two methods for net protein synthesis.[3]
L-[α-¹⁵N]lysine Continuous intravenous infusionSuccessfully used to measure muscle sarcoplasmic and myofibrillar protein fractional synthetic rates, calculated at 3.8%/day and 1.46%/day, respectively. This demonstrates the utility of ¹⁵N-labeled essential amino acids for tissue-specific protein synthesis measurements.[4]

Experimental Protocols

Detailed and consistent experimental design is paramount for reproducible and accurate protein turnover measurements. Below are summaries of common methodologies.

Primed, Constant Infusion Method

This is a widely used technique to achieve a steady-state isotopic enrichment in the plasma and tissue fluid.

  • Subject Preparation: Subjects typically undergo an overnight fast.

  • Catheter Placement: Two intravenous catheters are inserted, one for tracer infusion and one for blood sampling.

  • Priming Dose: A priming dose of the stable isotope tracer (e.g., this compound) is administered to rapidly raise the isotopic enrichment to the expected plateau level.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is maintained at a constant rate.

  • Sample Collection:

    • Blood Samples: Collected at regular intervals to monitor plasma amino acid enrichment and concentration.

    • Muscle Biopsies: Typically taken from a muscle such as the vastus lateralis at the beginning and end of the infusion period to determine the incorporation of the tracer into muscle protein.

  • Sample Analysis: Plasma and muscle tissue samples are processed to extract free amino acids and protein-bound amino acids. Isotopic enrichment is determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Fractional Synthetic Rate (FSR): FSR is calculated using the formula: FSR (%/h) = (E_protein_end - E_protein_start) / (E_precursor * t) * 100 Where E_protein is the enrichment of the tracer in the protein pool at the start and end of the infusion, E_precursor is the average enrichment of the precursor pool (e.g., plasma or muscle free amino acid), and t is the duration of the infusion in hours.

Flooding Dose Method

This technique aims to minimize variations in precursor pool enrichment by administering a large ("flooding") dose of the labeled amino acid.

  • Subject Preparation: Similar to the constant infusion method, subjects are typically studied in a post-absorptive state.

  • Tracer Administration: A large bolus injection of the labeled amino acid (e.g., [1-¹³C]leucine) is given intravenously.

  • Sample Collection: Blood samples and muscle biopsies are collected at timed intervals after the injection.

  • Sample Analysis: Isotopic enrichment in plasma, muscle free amino acids, and muscle protein is measured.

  • Calculation of Protein Synthesis Rate: The rate is calculated from the incorporation of the tracer into protein over a defined period, using the high and relatively stable enrichment of the free amino acid pool as the precursor.

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for interpreting protein turnover data.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin / IGF-1 PI3K PI3K Insulin->PI3K Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Translation_Initiation Translation Initiation (Protein Synthesis) S6K1->Translation_Initiation Promotes fourEBP1->Translation_Initiation Inhibits when active Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates

Caption: Leucine's role in activating the mTOR signaling pathway to promote protein synthesis.

Experimental_Workflow cluster_preparation Preparation cluster_infusion Tracer Infusion cluster_sampling Sampling cluster_analysis Analysis Fasting Overnight Fast Catheterization IV Catheter Placement Fasting->Catheterization Priming_Dose Priming Dose of This compound Catheterization->Priming_Dose Constant_Infusion Constant Infusion Priming_Dose->Constant_Infusion Muscle_Biopsy_1 Initial Muscle Biopsy Priming_Dose->Muscle_Biopsy_1 Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Muscle_Biopsy_2 Final Muscle Biopsy Constant_Infusion->Muscle_Biopsy_2 Sample_Processing Sample Processing (Extraction) Blood_Sampling->Sample_Processing Muscle_Biopsy_2->Sample_Processing MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Processing->MS_Analysis FSR_Calculation FSR Calculation MS_Analysis->FSR_Calculation

Caption: Workflow for measuring muscle protein synthesis using the primed, constant infusion technique.

Tracer_Relationships cluster_leucine Leucine-Based Tracers cluster_phenylalanine Phenylalanine-Based Tracers cluster_other Other Tracers L_Leucine_15N_d10 This compound d10_Leucine d10-Leucine C13_Leucine 13C-Leucine d9_Leucine d9-Leucine (endogenous) d10_Leucine->d9_Leucine Metabolized to C13_Phenylalanine L-[ring-13C6]phenylalanine d9_Leucine->C13_Phenylalanine Compared Against N15_Glycine 15N-Glycine C13_Leucine->N15_Glycine Compared Against N15_Lysine 15N-Lysine

Caption: Logical relationships and comparisons between different stable isotope tracers for protein turnover studies.

References

L-Leucine-15N,d10 vs. Radioactive Labeling: A Comparative Guide for Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring protein synthesis is crucial for understanding cellular processes and the efficacy of new therapeutics. This guide provides a comprehensive comparison of two prominent methods: stable isotope labeling with L-Leucine-15N,d10 and traditional radioactive labeling with isotopes like ³H-Leucine.

This objective analysis, supported by experimental data and protocols, will assist in selecting the most appropriate method for your research needs, considering factors such as sensitivity, safety, cost, and workflow complexity.

Quantitative Performance Comparison

The choice between stable isotope and radioactive labeling often hinges on a balance of performance characteristics. The following table summarizes the key quantitative differences between this compound and radioactive labeling methods.

FeatureThis compound (Stable Isotope Labeling)Radioactive Labeling (e.g., ³H-Leucine)
Detection Method Mass Spectrometry (MS)Scintillation Counting, Autoradiography
Sensitivity High (low fmol to amol range with modern MS)Very High (can detect low levels of radioactivity)
Dynamic Range Wide (up to 100-fold demonstrated with SILAC)[1]Generally narrower, can be limited by signal saturation
Precision/Reproducibility High, with coefficients of variation (CVs) typically low.[2][3][4]Can be high, but CVs can be larger (1-15% for careful assays, up to 20-30% for low incorporation)[5]
Safety Non-radioactive, poses no radiation riskRadioactive, requires specialized handling, licensing, and disposal procedures
Cost Higher initial cost for labeled amino acidsLower initial cost for radioisotopes, but significant costs for waste disposal and safety infrastructure
Multiplexing Readily amenable to multiplexing with different stable isotopesLimited multiplexing capabilities
Throughput High-throughput with modern autosamplers and mass spectrometersCan be lower throughput due to handling and detection methods

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible research. Below are representative protocols for measuring protein synthesis using both this compound and ³H-Leucine.

This compound Labeling with Mass Spectrometry Analysis

This protocol outlines a typical workflow for a stable isotope labeling experiment in cell culture.

Materials:

  • This compound

  • Leucine-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • Sample preparation reagents for mass spectrometry (e.g., reduction and alkylation reagents, desalting columns)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • To initiate labeling, replace the standard medium with leucine-free medium supplemented with this compound and dialyzed FBS.

    • Incubate the cells for the desired labeling period to allow for incorporation of the labeled leucine (B10760876) into newly synthesized proteins.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Quantify the protein concentration in the supernatant.

  • Protein Digestion:

    • Take a defined amount of protein from each sample.

    • Reduce the disulfide bonds in the proteins (e.g., with DTT).

    • Alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using trypsin.

  • Sample Cleanup:

    • Desalt the peptide samples using a C18 desalting column to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

    • The mass spectrometer will detect the mass shift of peptides containing this compound.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of labeled and unlabeled peptides.

    • The ratio of labeled to unlabeled peptides provides a measure of new protein synthesis.

³H-Leucine Labeling with Scintillation Counting

This protocol describes a classic method for measuring protein synthesis using a radioactive tracer.

Materials:

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in their standard growth medium.

    • Add ³H-Leucine to the culture medium at a final concentration sufficient for detection.

    • Incubate for the desired labeling period.

  • Protein Precipitation and Washing:

    • Terminate the labeling by adding ice-cold TCA to the culture medium to precipitate proteins.

    • Scrape the cells and collect the precipitate.

    • Wash the protein pellet sequentially with TCA and ethanol to remove unincorporated ³H-Leucine.

  • Solubilization and Scintillation Counting:

    • Solubilize the protein pellet in NaOH.

    • Take an aliquot of the solubilized protein for protein concentration determination.

    • Add another aliquot to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein amount to determine the rate of ³H-Leucine incorporation, which reflects the rate of protein synthesis.

Visualizing Workflows and Pathways

Experimental Workflow Comparison

The following diagram illustrates the general workflows for stable isotope and radioactive labeling experiments.

G cluster_stable This compound (Stable Isotope) cluster_radioactive Radioactive Labeling (e.g., ³H-Leucine) s1 Cell Labeling s2 Cell Lysis & Protein Extraction s1->s2 s3 Protein Digestion s2->s3 s4 LC-MS/MS Analysis s3->s4 s5 Data Analysis s4->s5 r1 Cell Labeling r2 Protein Precipitation & Washing r1->r2 r3 Solubilization r2->r3 r4 Scintillation Counting r3->r4 r5 Data Analysis r4->r5

Comparison of experimental workflows.
Leucine-Sensing and the mTOR Signaling Pathway

Leucine is a critical regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central controller of cell growth and protein synthesis. The diagram below depicts a simplified model of how leucine activates mTORC1.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds to GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition of GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inactivates mTORC1 mTORC1 RagGTPases->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes

Leucine activation of the mTORC1 pathway.

Conclusion

Both this compound and radioactive labeling are powerful techniques for investigating protein synthesis. The choice of method ultimately depends on the specific experimental goals, available resources, and safety considerations.

  • This compound with mass spectrometry offers a safe, highly precise, and high-throughput approach that is well-suited for complex experimental designs, including proteomics-scale studies and multiplexed analyses. While the initial cost of the labeled amino acid may be higher, the elimination of radioactive waste disposal and the richness of the data obtained can make it a cost-effective choice in the long run.

  • Radioactive labeling remains a highly sensitive method for detecting nascent protein synthesis. It can be a more accessible technique for laboratories not equipped with mass spectrometry facilities. However, the significant safety and regulatory burdens associated with handling and disposing of radioactive materials are major considerations.

For researchers in drug development and those conducting in-depth mechanistic studies, the quantitative accuracy, reproducibility, and safety of stable isotope labeling with this compound present a compelling advantage.

References

Safety Operating Guide

Navigating the Disposal of L-Leucine-15N,d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of isotopically labeled compounds like L-Leucine-15N,d10 is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While L-Leucine itself is generally considered non-hazardous, the isotopically labeled form warrants careful handling as with any laboratory chemical.

Personal Protective Equipment (PPE):

  • Wear safety goggles to protect from potential eye contact.

  • Use chemical-resistant gloves to prevent skin contact.

  • A standard lab coat should be worn to protect clothing.

Work Area:

  • Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

Hazard and Safety Data Summary

Hazard TypeDescriptionMitigation Measures
Inhalation May cause respiratory tract irritation.[1]Handle in a well-ventilated area or fume hood.
Skin Contact May be harmful if absorbed through the skin and may cause irritation.[1]Wear appropriate gloves and wash hands thoroughly after handling.
Eye Contact May cause eye irritation.[1]Wear safety goggles.
Ingestion May be harmful if swallowed.[1]Do not eat or drink in laboratory areas.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as a chemical waste and engage a licensed professional waste disposal service.[1] Adherence to federal, state, and local environmental regulations is mandatory.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container. The label should include the chemical name ("this compound"), any known hazards, and the date of accumulation.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be considered contaminated and disposed of as solid chemical waste.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area is compliant with your institution's chemical waste storage policies.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal company, accurately describing the waste.

4. Documentation:

  • Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This is crucial for regulatory compliance and laboratory inventory management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound for Disposal Assess_State Assess Physical State Start->Assess_State Solid_Waste Solid Waste (Unused product, contaminated materials) Assess_State->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_State->Liquid_Waste Liquid Segregate_Solid Segregate in a labeled, sealed solid waste container. Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in a labeled, leak-proof liquid waste container. Liquid_Waste->Segregate_Liquid Store_Waste Store waste in a designated, secure area. Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Contact_Disposal Contact licensed professional waste disposal service. Store_Waste->Contact_Disposal Document Document disposal records. Contact_Disposal->Document End End: Proper Disposal Complete Document->End

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling L-Leucine-15N,d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of L-Leucine-15N,d10, a stable isotope-labeled amino acid. While L-Leucine and its isotopically labeled forms are generally not classified as hazardous substances, adherence to proper laboratory protocols is crucial to ensure safety and experimental integrity.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a standard level of personal protective equipment is required to minimize exposure and prevent contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or aerosolized powder contacting the eyes.[3][4]
Hand Protection Standard laboratory gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.[3][5][6] Change gloves frequently, especially after handling the compound.[5]
Body Protection Laboratory coatProtects clothing and skin from potential spills.[3][5]
Respiratory Protection Not generally required for small quantitiesHandle in a well-ventilated area.[1][2] If there is a risk of generating significant dust, work in a fume hood or use a dust mask.[7][8]

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound will ensure both personnel safety and the quality of experimental results.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning work, always review the supplier-specific SDS for this compound.

  • Clean Workspace: Prepare a clean and uncluttered work area, such as a laminar flow hood or a designated benchtop, to prevent contamination.[5]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.

Handling the Powder:

  • Ventilation: Handle the solid material in a well-ventilated area to avoid inhalation of any dust.[2][9] For procedures that may generate dust, a fume hood is recommended.[7]

  • Weighing: When weighing the powder, do so carefully to minimize dust formation.[3] Use a spatula for transfers and avoid pouring directly from the container.[7]

  • Container Management: Keep the container tightly closed when not in use to protect it from moisture and light.[9][10]

In Solution:

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.[3]

  • Labeling: Clearly label all solutions with the compound name, concentration, and date.

Post-Handling:

  • Clean-Up: Clean the work area and any equipment used.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][8][11]

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Compound Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.[3][9] Collect in a clearly labeled, sealed container.[12]
Contaminated Labware (Plastic) Dispose of as non-hazardous laboratory waste.[3]
Contaminated Labware (Glass) Rinse with a suitable solvent. The rinsed glassware can typically be disposed of as regular laboratory glass waste.[3]
Contaminated PPE Dispose of in the regular laboratory trash.[3]

Important Note: Always consult your institution's environmental health and safety (EHS) office for specific waste disposal guidelines, as regulations can vary.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Consult SDS prep2 Don PPE (Lab Coat, Gloves, Safety Glasses) prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Weigh Powder in Ventilated Area prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 post1 Clean Work Area & Equipment handle2->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.